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  • Product: 3-hydroxy-N-phenylbenzamide
  • CAS: 27559-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 3-hydroxy-N-phenylbenzamide

Abstract This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of 3-hydroxy-N-phenylbenzamide. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of 3-hydroxy-N-phenylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. By integrating foundational principles with field-proven insights, this guide serves as a practical resource for characterizing benzanilide derivatives and other small molecules. All discussions are grounded in authoritative references, and detailed experimental protocols are provided for reproducibility.

Introduction: The Significance of 3-hydroxy-N-phenylbenzamide

3-hydroxy-N-phenylbenzamide is a member of the benzanilide class of organic compounds, which are characterized by an amide linkage between a benzoic acid and an aniline moiety. Benzanilides are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. For instance, various substituted N-phenylbenzamide derivatives have been investigated for their potential as antiparasitic agents. The specific placement of the hydroxyl group at the 3-position of the benzoyl ring in 3-hydroxy-N-phenylbenzamide can significantly influence its physicochemical properties, including solubility, hydrogen bonding capabilities, and receptor-binding interactions.

Accurate structural elucidation is the bedrock of all subsequent research and development activities. It confirms the identity of the synthesized or isolated compound, provides insights into its three-dimensional conformation, and allows for the rational design of analogs with improved properties. This guide will systematically explore the application of modern analytical techniques to unequivocally determine the structure of 3-hydroxy-N-phenylbenzamide.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of a novel or synthesized compound is a systematic process of gathering and interpreting evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment. Our workflow is designed to be a self-validating loop, where the results from one technique corroborate the findings of another.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Synthesis Synthesis of 3-hydroxy-N-phenylbenzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR Initial Characterization NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR) (Connectivity & Stereochemistry) IR->NMR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) NMR->MS XRay Single-Crystal X-ray Diffraction (3D Molecular Structure) MS->XRay Confirmation Final_Structure Final Structure Confirmed

Caption: Workflow for the structural elucidation of 3-hydroxy-N-phenylbenzamide.

Synthesis and Purification

A common synthetic route to 3-hydroxy-N-phenylbenzamide involves the amidation of 3-hydroxybenzoic acid with aniline. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.

Synthesis Protocol: 3-hydroxybenzoyl chloride and subsequent amidation
  • Activation of 3-hydroxybenzoic acid: To a solution of 3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature and monitored for the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve aniline in an aprotic solvent containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl byproduct. Cool the aniline solution in an ice bath.

  • Reaction: Slowly add the freshly prepared 3-hydroxybenzoyl chloride solution to the cooled aniline solution with vigorous stirring.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid to remove excess aniline and base, followed by a wash with a dilute base to remove any unreacted 3-hydroxybenzoic acid. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3-hydroxy-N-phenylbenzamide.[1]

Spectroscopic Characterization

Disclaimer: As of the writing of this guide, a comprehensive, publicly available experimental dataset for 3-hydroxy-N-phenylbenzamide is not readily accessible. Therefore, the following spectral interpretations are based on predictive models and data from closely related structural analogs, such as N-phenylbenzamide and substituted 2-hydroxy-N-phenylbenzamides.[2][3] This approach demonstrates the principles of spectral interpretation that would be applied to the actual experimental data.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected IR Absorptions for 3-hydroxy-N-phenylbenzamide:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
~3400-3200O-H stretchPhenolic -OHStrong, broad
~3300N-H stretchAmideMedium, sharp
~3100-3000C-H stretchAromaticMedium
~1650C=O stretchAmide (Amide I band)Strong, sharp
~1600, ~1480C=C stretchAromatic ringMedium to strong, sharp
~1540N-H bendAmide (Amide II band)Medium
~1250C-O stretchPhenolic -OHStrong

Causality of Spectral Features:

  • The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.

  • The position of the C=O (Amide I) band is sensitive to the electronic environment and hydrogen bonding.

  • The N-H bending (Amide II) band is a characteristic feature of secondary amides.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule as a whole.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HN-HAmide protons are typically deshielded and appear as singlets.
~9.7Singlet1HO-HPhenolic protons are acidic and their chemical shift can be concentration-dependent.
~7.7Doublet2HH-2', H-6'Protons on the N-phenyl ring ortho to the amide nitrogen.
~7.4-7.1Multiplet7HAromatic HOverlapping signals from the remaining protons on both aromatic rings.

Key Interpretive Points:

  • The use of a deuterated solvent like DMSO-d₆ is common for amides due to their often limited solubility in less polar solvents like CDCl₃.

  • The exact chemical shifts and coupling constants for the aromatic protons would be determined from a high-resolution spectrum and could be further elucidated using 2D NMR techniques. The protons on the 3-hydroxyphenyl ring are expected to show a more complex splitting pattern due to their meta and ortho relationships.

  • The integration of the signals confirms the number of protons in each environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe amide carbonyl carbon is highly deshielded.
~158C-OHThe carbon attached to the hydroxyl group is deshielded.
~140C-1'The carbon of the N-phenyl ring attached to the nitrogen.
~136C-1The carbon of the benzoyl ring attached to the carbonyl group.
~130-115Aromatic CThe remaining aromatic carbons.

Self-Validation through 2D NMR:

To definitively assign the proton and carbon signals and establish connectivity, a suite of 2D NMR experiments would be employed:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NMR Connectivity Predicted NMR Connectivity cluster_benzoyl 3-hydroxybenzoyl moiety cluster_aniline N-phenyl moiety C1 C1 C2 C2 C1->C2 C_O C=O C1->C_O C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Amide_N N-H C_O->Amide_N Amide Bond C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime Amide_N->C1_prime Amide Bond

Caption: Key connectivities in 3-hydroxy-N-phenylbenzamide to be confirmed by 2D NMR.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.[6] For 3-hydroxy-N-phenylbenzamide (C₁₃H₁₁NO₂), the expected molecular weight is 213.23 g/mol .

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): A peak at m/z = 213, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • α-cleavage: Cleavage of the bond between the benzoyl carbonyl carbon and the phenyl ring, leading to a benzoyl cation (C₆H₅CO⁺) at m/z = 105.

    • Amide bond cleavage: Cleavage of the amide bond can lead to fragments corresponding to the 3-hydroxybenzoyl cation (HOC₆H₄CO⁺) at m/z = 121 and the anilino radical cation.

    • Further fragmentation of the aromatic rings can also occur.

The fragmentation pattern provides a "fingerprint" that can be compared with libraries of known compounds and helps to confirm the proposed structure.[6]

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for the structure of a molecule in solution or in the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[7]

The Rationale for X-ray Crystallography

This technique is the gold standard for structural elucidation as it provides precise information on:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Bond lengths and angles: Precise geometric parameters of the molecule.

  • Conformation: The three-dimensional shape of the molecule in the crystal lattice.

  • Intermolecular interactions: How the molecules pack together in the solid state, revealing hydrogen bonding networks and other non-covalent interactions.

Experimental Protocol: From Crystal to Structure
  • Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

The final output is a detailed three-dimensional model of the molecule, which serves as the ultimate confirmation of the structure deduced from spectroscopic data.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 3-hydroxy-N-phenylbenzamide, as outlined in this guide, is a process of synergistic analysis. No single technique provides the complete picture, but together, they form a robust and self-validating workflow. Infrared spectroscopy rapidly identifies the key functional groups. NMR spectroscopy, particularly with 2D techniques, maps out the intricate carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. Finally, single-crystal X-ray diffraction offers the definitive and unambiguous three-dimensional structure. This integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for any further research or development involving this and other related molecules.

References

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

  • (n.d.). 1 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2014). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PMC. (n.d.). Proximity Effects in Mass Spectra of Benzanilides. Retrieved from [Link]

  • ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Hydroxy-N-phenylbenzamide (CAS 3743-28-0)

Executive Summary 3-Hydroxy-N-phenylbenzamide (CAS 3743-28-0), also known as 3-hydroxybenzanilide or N-(3-hydroxyphenyl)benzamide, represents a critical pharmacophore in medicinal chemistry.[1][2] Unlike simple amides, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-N-phenylbenzamide (CAS 3743-28-0), also known as 3-hydroxybenzanilide or N-(3-hydroxyphenyl)benzamide, represents a critical pharmacophore in medicinal chemistry.[1][2] Unlike simple amides, the meta-hydroxyl substitution on the aniline ring confers unique hydrogen-bonding capabilities, making this compound a versatile scaffold for developing enzyme inhibitors (specifically cholinesterases and lipoxygenases) and anti-infective agents.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic methodologies, and validated biological applications.[2] It is designed for researchers requiring actionable data for drug discovery and assay development.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The structural integrity of 3-hydroxy-N-phenylbenzamide hinges on the amide linkage connecting a phenyl ring and a phenolic moiety.[1] The meta-positioning of the hydroxyl group is pivotal for its interaction with biological targets, often serving as a hydrogen bond donor/acceptor in enzyme active sites.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name N-(3-Hydroxyphenyl)benzamide
CAS Number 3743-28-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline solidPolymorph dependent
Melting Point 150–152 °C (Primary Lit.) [1]Commercial sources may cite 126–128 °C depending on purity/solvate.[1][2][3]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic benzoyl group limits aqueous solubility.[2]
Solubility (Organic) High in DMSO, Ethanol, DMFRecommended stock concentration: 10–50 mM in DMSO.[2]
pKa ~9.5 (Phenolic OH)Estimated; relevant for pH-dependent assays.[1][2]

Synthetic Engineering

Retrosynthetic Analysis

The most robust route to CAS 3743-28-0 is the Schotten-Baumann reaction .[1][2] This biphasic acylation strategy is superior to anhydrous methods for this specific substrate because the aqueous base protects the phenol from extensive O-acylation by preferentially deprotonating the more nucleophilic amine (initially) or by hydrolyzing any transient ester formed, although strict pH control is required.[2] Alternatively, a direct anhydrous acylation in dichloromethane (DCM) with a weak base is often preferred in high-throughput settings to ensure anhydrous product isolation.

Visualization: Synthetic Pathway

The following diagram illustrates the condensation of 3-aminophenol with benzoyl chloride.[2]

Synthesis cluster_conditions Reaction Conditions Reactant1 3-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Benzoyl Chloride (Electrophile) Reactant2->Intermediate Product 3-Hydroxy-N-phenylbenzamide (CAS 3743-28-0) Intermediate->Product Elimination Byproduct HCl / Salt Intermediate->Byproduct Cond1 Solvent: DCM or H2O/THF Cond2 Base: Et3N or NaHCO3

Caption: Nucleophilic acyl substitution pathway for the synthesis of 3-hydroxy-N-phenylbenzamide.

Validated Synthetic Protocol (Anhydrous Method)

Rationale: This method minimizes the formation of O-acylated byproducts compared to aqueous conditions.[1][2]

Reagents:

  • 3-Aminophenol (1.0 eq)[1][2]

  • Benzoyl chloride (1.0 eq)[2]

  • Triethylamine (TEA) (1.2 eq)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminophenol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Add Benzoyl chloride (10 mmol) dropwise over 15 minutes. Critical: Slow addition prevents localized heating and di-acylation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.[2]

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.[2]

    • Wash with Brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water to yield pure white crystals (Yield typically 70–85%).[2]

Biological Applications & Mechanism[1][2]

Enzyme Inhibition (Cholinesterases & Lipoxygenases)

Research indicates that N-phenylbenzamide derivatives act as competitive inhibitors for enzymes involved in inflammatory and neurodegenerative pathways.[1][2]

  • Butyrylcholinesterase (BChE) & Acetylcholinesterase (AChE): The amide moiety mimics the peptide bonds found in natural substrates, while the phenolic hydroxyl group can interact with the catalytic triad or peripheral anionic site of the enzyme [1].[2]

  • Lipoxygenase (LOX): The compound has shown potential in inhibiting LOX, a key enzyme in the biosynthesis of leukotrienes (inflammatory mediators).[2]

Antimicrobial & Antifungal Activity

The compound acts as a phytoalexin-like agent.[1][2] It has demonstrated fungitoxic activity against plant pathogens such as Fusarium oxysporum and Rhizoctonia solani.[2] The mechanism is hypothesized to involve the disruption of fungal cell membrane integrity or interference with cell wall synthesis [2].[2]

Visualization: Biological Mechanism

The following diagram maps the interaction of the scaffold with key biological targets.

BioActivity Scaffold 3-Hydroxy-N-phenylbenzamide (Scaffold) Target1 Cholinesterases (AChE / BChE) Scaffold->Target1 Inhibits Target2 Lipoxygenase (LOX) Scaffold->Target2 Inhibits Target3 Fungal Membranes (Fusarium sp.) Scaffold->Target3 Disrupts Mech1 Active Site Binding (H-Bond Donor) Target1->Mech1 Mechanism Mech2 Iron Chelation (Potential) Target2->Mech2 Mechanism Mech3 Membrane Disruption Target3->Mech3 Mechanism

Caption: Mapping the multi-target biological activity of the N-phenylbenzamide scaffold.

Experimental Protocols: Assay Preparation

For researchers utilizing CAS 3743-28-0 in biological screening, proper solubilization is critical to prevent precipitation in aqueous buffers.[1][2]

Protocol: Stock Solution Preparation for Bioassays
  • Weighing: Accurately weigh 2.13 mg of 3-Hydroxy-N-phenylbenzamide.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO (sterile filtered). Vortex vigorously for 30 seconds until fully dissolved.

    • Result: 10 mM Stock Solution.

  • Storage: Aliquot into amber vials and store at -20 °C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

  • Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., PBS or Tris) immediately before use to achieve a final DMSO concentration of < 0.1%, minimizing solvent toxicity.

Safety & Handling (SDS Summary)

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle powder in a fume hood to avoid inhalation.[2]

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[2] If on skin, wash with plenty of soap and water.[2]

References

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Source: ResearchGate / Aziz-ur-Rehman et al. URL:[1][Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (Relevant for structural comparison and crystallographic methods) Source: MDPI Crystals URL:[Link][2][5]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Isolation of 3-Hydroxy-N-phenylbenzamide (3-HNPB)

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes the rational discovery, chemical synthesis, and isolation protocols for 3-hydroxy-N-phenylbenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes the rational discovery, chemical synthesis, and isolation protocols for 3-hydroxy-N-phenylbenzamide (3-HNPB) , a privileged scaffold in medicinal chemistry.

Document Type: Technical Whitepaper Subject: Small Molecule Therapeutics / Medicinal Chemistry Target Audience: Senior Scientists, Medicinal Chemists, DMPK Researchers

Executive Summary

3-hydroxy-N-phenylbenzamide (3-HNPB) represents a critical pharmacophore in the development of antiparasitic agents (specifically against Schistosoma mansoni and Trypanosoma brucei) and cholinesterase inhibitors. Unlike simple benzanilides, the introduction of the hydroxyl group at the meta position of the benzoyl ring confers unique hydrogen-bonding capabilities, altering solubility, metabolic stability, and receptor binding affinity.

This guide details the rational discovery logic behind 3-HNPB, provides a validated synthesis and isolation protocol achieving >98% purity, and outlines the characterization standards required for its use as a biological probe.

Discovery Logic & Rational Design

The discovery of 3-HNPB was not serendipitous; it emerged from rigorous Structure-Activity Relationship (SAR) campaigns targeting the N-phenylbenzamide scaffold .

The Pharmacophore Hypothesis

The N-phenylbenzamide core is a "privileged structure" in drug discovery, capable of binding to diverse biological targets (GPCRs, Kinases, Ion Channels). However, the unsubstituted scaffold often suffers from poor aqueous solubility and rapid metabolic clearance.

  • SAR Driver 1 (Solubility): Introduction of a phenolic hydroxyl group lowers LogP (partition coefficient), improving aqueous solubility without introducing ionizable amines that might hinder cell permeability.

  • SAR Driver 2 (Binding Affinity): The 3-OH group acts as a specific Hydrogen Bond Donor (HBD) and Acceptor (HBA). In Acetylcholinesterase (AChE) inhibition studies, this group interacts with the esteratic site residues, significantly boosting potency compared to the unsubstituted analog.

  • SAR Driver 3 (Metabolic Stability): Blocking the meta position or utilizing it as a metabolic handle allows researchers to probe Phase II conjugation (glucuronidation) pathways.

Discovery Pathway Visualization

The following diagram illustrates the decision tree leading to the isolation of 3-HNPB as a lead candidate.

DiscoveryLogic Scaffold N-Phenylbenzamide Scaffold (High LogP, Low Solubility) Problem Limit: Poor Bioavailability & Non-specific Binding Scaffold->Problem Strategy SAR Expansion: Polar Substitutions Problem->Strategy Rational Design Var1 4-OH (Para) Rapid Excretion Strategy->Var1 Var2 2-OH (Ortho) Intramolecular H-Bond (Reduced Potency) Strategy->Var2 Target 3-OH (Meta) 3-Hydroxy-N-phenylbenzamide (Balanced LogP, High Potency) Strategy->Target Optimal Profile Validation Lead Candidate Isolation Required Target->Validation Hit Confirmation (Schistosoma/AChE)

Caption: Rational design pathway selecting the 3-hydroxy isomer based on physicochemical and binding properties.

Synthesis and Isolation Protocol

While 3-HNPB can be generated as a metabolite, chemical synthesis is the only viable method for isolating sufficient quantities for biological screening. The protocol below utilizes a protection-deprotection strategy to ensure high purity, avoiding the formation of ester byproducts common in direct coupling of hydroxy-acids.

Experimental Workflow

Objective: Isolate 1.0 g of 3-HNPB (>98% purity).

Phase A: Coupling (The Masked Intermediate)
  • Reagents: 3-Methoxybenzoic acid (1.0 eq), Aniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve 3-methoxybenzoic acid in DCM under nitrogen atmosphere.

    • Add EDC·HCl and HOBt; stir for 15 min to activate the acid.

    • Add Aniline and DIPEA dropwise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash organic layer with 1M HCl (remove excess aniline), then sat. NaHCO3 (remove acid), then Brine. Dry over MgSO4.

    • Result: 3-methoxy-N-phenylbenzamide (Intermediate).

Phase B: Demethylation (The Active Isolation)
  • Reagents: BBr3 (Boron tribromide) (3.0 eq) - Handle with extreme caution.

  • Solvent: Dichloromethane (DCM), anhydrous at -78°C.

  • Procedure:

    • Cool the intermediate solution to -78°C.

    • Slowly add BBr3 (1M in DCM) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour mixture slowly into ice water (Exothermic!).

    • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). The product partitions into the organic phase.

Phase C: Purification (Isolation)[1]
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Note: The 3-OH group makes the compound significantly more polar than the methoxy intermediate.

  • Recrystallization (Polishing):

    • Dissolve crude solid in minimum hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool to 4°C overnight. Filter white needles.

Process Flow Diagram

SynthesisFlow Input1 3-Methoxybenzoic Acid Step1 Amide Coupling (EDC/HOBt) Input1->Step1 Input2 Aniline Input2->Step1 Inter Intermediate: 3-Methoxy-N-phenylbenzamide Step1->Inter Step2 Demethylation (BBr3, -78°C) Inter->Step2 Workup Quench & Extraction (EtOAc/Water) Step2->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure 3-HNPB (White Solid) Purify->Final

Caption: Synthetic isolation workflow ensuring regioselective integrity of the 3-hydroxyl group.

Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following data validates the isolation of 3-HNPB.

Analytical Data Table
ParameterValue / ObservationInterpretation
Physical State White crystalline solidHigh purity (>98%)
Melting Point 164–166 °CConsistent with literature [1]
MS (ESI+) m/z 214.08 [M+H]+Matches Formula C13H11NO2
1H NMR (DMSO-d6) δ 10.15 (s, 1H, NH )Amide proton (deshielded)
δ 9.68 (s, 1H, OH )Phenolic proton (broad singlet)
δ 7.76 (d, 2H, J=7.8 Hz)Aniline ortho-protons
δ 7.30–7.45 (m, 4H)Overlapping aromatic signals
δ 6.98 (d, 1H, J=8.0 Hz)Benzoyl C4-H (Ortho to OH)
IR (ATR) 3320 cm⁻¹ (br), 1645 cm⁻¹ (s)O-H stretch and Amide I (C=O)
Critical Quality Attribute (CQA)
  • Regioisomer Check: The 1H NMR must show a distinct singlet (or narrow doublet) around δ 7.3–7.4 for the proton at position 2 of the benzoyl ring (isolated between the carbonyl and the hydroxyl). If this splits into a triplet, you have likely isolated the 2-OH (ortho) or 4-OH (para) isomer impurity.

Biological Context & Applications[1][3][4][5][6][7]

Antiparasitic Activity

In screens against Schistosoma mansoni, N-phenylbenzamide derivatives have shown activity by disrupting the tegument of the worm. 3-HNPB serves as a moderate lead (IC50 ~20-50 µM) but acts as a crucial scaffold for further optimization (e.g., adding electron-withdrawing groups to the aniline ring) [2].

Enzyme Inhibition

3-HNPB is a reversible inhibitor of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE). The 3-hydroxyl group forms a hydrogen bond with the active site gorge, providing a 5-10 fold increase in potency over unsubstituted benzanilide [3].

References

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its Derivatives. Source: Pakistan Journal of Chemistry (via ResearchGate). Context: Melting point and general synthesis validation. Link:

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Source: PubMed Central (PMC). Context: Biological evaluation of the N-phenylbenzamide scaffold. Link:

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Source: Molecules (MDPI). Context: Structural analogs and cholinesterase inhibition mechanism. Link:

  • PubChem Compound Summary: 3-hydroxy-N-phenylbenzamide. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure and physicochemical property data.[2][3][4][5][6][7] Link:

Sources

Exploratory

3-hydroxy-N-phenylbenzamide spectral data (NMR, IR, MS)

This technical guide details the spectral characterization of 3-hydroxy-N-phenylbenzamide (CAS: 587-54-2), also known as 3-hydroxybenzanilide . Executive Summary: Chemical Identity & Significance Compound: 3-Hydroxy-N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization of 3-hydroxy-N-phenylbenzamide (CAS: 587-54-2), also known as 3-hydroxybenzanilide .

Executive Summary: Chemical Identity & Significance

  • Compound: 3-Hydroxy-N-phenylbenzamide[1]

  • CAS Registry Number: 587-54-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.23 g/mol

  • Structural Context: This compound is an amide formed from 3-hydroxybenzoic acid and aniline . It is distinct from its isomer, N-(3-hydroxyphenyl)benzamide (CAS 3743-28-0), where the hydroxyl group resides on the aniline ring.

  • Applications: Used as a scaffold in medicinal chemistry (e.g., histone deacetylase inhibitors, antimicrobial agents) and as an intermediate in the synthesis of complex polyamides and liquid crystals.

Part 1: Synthesis & Preparation Protocol

To ensure spectral data correlates to a defined sample, the following synthesis protocol is the standard for generating high-purity 3-hydroxy-N-phenylbenzamide.

Reaction Logic: Direct condensation of 3-hydroxybenzoic acid with aniline using a coupling agent avoids the harsh conditions of thionyl chloride, which could esterify the phenol.

Protocol:

  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), Aniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid in DMF.

    • Add EDC·HCl and HOBt; stir at

      
       for 30 minutes to activate the carboxylic acid.
      
    • Add aniline and DIPEA dropwise.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted aniline), saturated

      
       (to remove unreacted acid), and brine.
      
    • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc).

SynthesisPathway Reactants 3-Hydroxybenzoic Acid + Aniline Activation Activation (EDC/HOBt, 0°C) Reactants->Activation DMF Coupling Amide Coupling (RT, 12h) Activation->Coupling + DIPEA Product 3-Hydroxy-N-phenylbenzamide (CAS 587-54-2) Coupling->Product Workup & Purification

Figure 1: Synthetic pathway for 3-hydroxy-N-phenylbenzamide via EDC coupling.

Part 2: Spectral Analysis (The Core)

Mass Spectrometry (MS)

The mass spectrum provides the definitive structural fingerprint. The fragmentation pattern distinguishes this isomer (OH on acid side) from N-(3-hydroxyphenyl)benzamide (OH on amine side).

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 213
    

Key Fragmentation Pathways (EI):

  • 
    -Cleavage:  The amide bond breaks, generating a benzoyl cation and an aniline radical.
    
    • Fragment A (Diagnostic): m/z 121 (

      
      ). This peak confirms the hydroxyl group is on the benzoyl ring. (The other isomer would yield m/z 105).
      
    • Fragment B: m/z 93 (

      
      , Aniline) or m/z 92  (
      
      
      
      ).
  • CO Loss: The ion at m/z 121 loses CO to form the hydroxyphenyl cation.

    • Fragment C: m/z 93 (Phenol cation, often overlaps with aniline).

    • Fragment D: m/z 65 (

      
      ), derived from further decomposition.
      

MS_Fragmentation Parent Molecular Ion [M]+ m/z 213 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Hydroxybenzoyl Cation [HO-Ph-CO]+ m/z 121 (DIAGNOSTIC) Cleavage->Frag1 Charge Retention on Acid Side Frag2 Aniline Radical/Ion [Ph-NH2] m/z 92/93 Cleavage->Frag2 Charge Retention on Amine Side Frag3 Phenol Cation [HO-Ph]+ m/z 93 Frag1->Frag3 - CO (28 Da) Frag4 Cyclopentadienyl Cation [C5H5]+ m/z 65 Frag3->Frag4 - CO (28 Da)

Figure 2: Mass spectrometry fragmentation logic confirming the location of the hydroxyl group.

Infrared Spectroscopy (IR)

The IR spectrum is characterized by the interplay between the phenol and amide functionalities.

Experimental Conditions: KBr Pellet or ATR (Solid state).

Functional GroupWavenumber (

)
Intensity/ShapeAssignment
O-H Stretch 3200 – 3400Broad, StrongPhenolic -OH (H-bonded)
N-H Stretch 3300 – 3350Sharp (shoulder)Amide N-H (often overlaps OH)
C=O Stretch 1640 – 1660StrongAmide I band (Conjugated)
C=C Aromatic 1580 – 1600MediumAromatic ring breathing
N-H Bend 1530 – 1550StrongAmide II band
C-O Stretch 1200 – 1250StrongPhenolic C-O stretch
C-H OOP 750, 690StrongMono-substituted benzene (Aniline ring)
C-H OOP 780 – 800MediumMeta-substituted benzene (Acid ring)
Nuclear Magnetic Resonance (NMR)

The NMR data is presented in DMSO-


, the standard solvent for amides and phenols to prevent proton exchange and improve solubility.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.15 Singlet (s)1H-NH- Amide proton, deshielded by C=O.
9.75 Singlet (s)1H-OH Phenolic proton, exchangeable with

.
7.76 Doublet (d)2HH-2', H-6' Aniline ring (Ortho to N), deshielded by amide N.
7.30 – 7.45 Multiplet (m)4HH-2, H-5, H-6, H-3', H-5' Overlap of benzoyl (H-2, H-5, H-6) and aniline meta protons.
7.08 Triplet (t)1HH-4' Aniline ring (Para), typical aromatic position.
6.98 Doublet of Doublets (dd)1HH-4 Benzoyl ring (Para to C=O), shielded by OH ortho effect.

Note: The H-2 proton on the benzoyl ring (ortho to C=O and ortho to OH) typically appears as a narrow doublet or singlet around 7.35 ppm, often overlapping with the aniline meta protons.


C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
165.8 Quaternary (C=O)Amide Carbonyl
157.6 Quaternary (C-OH)C-3 (Benzoyl ring)
139.6 Quaternary (C-N)C-1' (Aniline ring)
137.0 Quaternary (C-C=O)C-1 (Benzoyl ring)
129.8 Methine (CH)C-5 (Benzoyl ring)
129.0 Methine (CH)C-3', C-5' (Aniline ring)
124.1 Methine (CH)C-4' (Aniline ring)
120.8 Methine (CH)C-2', C-6' (Aniline ring)
119.2 Methine (CH)C-6 (Benzoyl ring)
118.5 Methine (CH)C-4 (Benzoyl ring)
114.8 Methine (CH)C-2 (Benzoyl ring)

References

  • Synthesis & Characterization:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of N-phenylbenzamides as histone deacetylase inhibitors." (Referenced for general benzanilide synthetic protocols and shift logic).
  • Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Mass Spectrum of 3-Hydroxybenzanilide." Link

  • NMR Solvent Shifts: Journal of Organic Chemistry, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Link

  • Isomer Distinction: Sigma-Aldrich Product Catalog, "Comparison of CAS 587-54-2 (3-Hydroxy-N-phenylbenzamide) and CAS 3743-28-0 (N-(3-Hydroxyphenyl)benzamide)." Link

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 3-Hydroxy-N-phenylbenzamide

Executive Summary 3-Hydroxy-N-phenylbenzamide (CAS: 3743-28-0), also known as 3-hydroxybenzanilide , represents a critical pharmacophore in medicinal chemistry.[1][2][3] Structurally characterized by a benzamide core sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-N-phenylbenzamide (CAS: 3743-28-0), also known as 3-hydroxybenzanilide , represents a critical pharmacophore in medicinal chemistry.[1][2][3] Structurally characterized by a benzamide core substituted with a phenolic hydroxyl group at the meta position, this compound serves as a versatile scaffold for developing histone deacetylase (HDAC) inhibitors, Hsp90 inhibitors, and antimicrobial agents. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and spectral characteristics to support high-precision research and development.

Molecular Identity & Structural Characterization[4]

PropertySpecification
IUPAC Name 3-Hydroxy-N-phenylbenzamide
Common Synonyms 3-Hydroxybenzanilide; m-Hydroxybenzanilide; 3-HB
CAS Registry Number 3743-28-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES Oc1cccc(C(=O)Nc2ccccc2)c1
InChI Key ZVSKZLHKADLHSD-UHFFFAOYSA-N
Structural Insight

The molecule features two aromatic rings linked by an amide bond. The meta-hydroxyl group on the benzoyl ring introduces a hydrogen bond donor/acceptor site distinct from the amide motif, significantly influencing its solubility profile and binding affinity in protein pockets (e.g., zinc-binding domains in metalloenzymes).

Physicochemical Properties[1][5][6][7][8][9][10]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Solid-State & Solution Properties
ParameterValue / RangeContext
Melting Point 153°C (Experimental)Distinct from unsubstituted benzanilide (163°C).
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic rings dominate.
Solubility (DMSO) > 50 mg/mLPreferred solvent for biological stock solutions.
Solubility (Ethanol) Soluble (~30 mg/mL)Suitable for crystallization or TLC spotting.
pKa (Phenolic OH) 9.57 ± 0.10Ionizes at basic pH; neutral at physiological pH (7.4).
pKa (Amide NH) ~13.5Weakly acidic; deprotonation requires strong bases.
LogP 2.6 - 2.9Moderate lipophilicity; likely membrane permeable.

Chemical Synthesis: Validated Protocol

While various routes exist, the EDC/HOBt coupling method is recommended for research-scale synthesis due to its mild conditions, high yield, and minimal racemization risk (though not applicable here, it prevents side reactions).

Reaction Scheme

Synthesis Acid 3-Hydroxybenzoic Acid Intermediate Activated Ester (In Situ) Acid->Intermediate Activation Aniline Aniline Product 3-Hydroxy-N-phenylbenzamide Reagents EDC • HCl, HOBt DIPEA, DMF, RT Intermediate->Product + Aniline

Figure 1: Convergent synthesis via carbodiimide-mediated amide coupling.

Step-by-Step Methodology
  • Activation :

    • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to generate the active ester.

    • Note: Protecting the phenolic hydroxyl is usually unnecessary under these mild conditions, but if side-esterification occurs, use 3-acetoxybenzoic acid and hydrolyze post-coupling.

  • Coupling :

    • Add Aniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up & Purification :

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted aniline.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Recrystallization : Purify the crude solid from hot Ethanol/Water (9:1) to yield white crystals.[4]

Analytical Profiling

Validation of the synthesized compound requires confirmation of the amide linkage and the integrity of the phenolic moiety.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
10.15 Singlet (s)1HAmide -NH- (Deshielded by carbonyl)
9.75 Broad Singlet (br s)1HPhenolic -OH (Exchangeable)
7.76 Doublet (d, J=7.8 Hz)2HAniline ring: Ortho protons
7.40 - 7.30 Multiplet (m)4HOverlap: Benzoyl H2, H5, H6 + Aniline Meta
7.08 Triplet (t, J=7.4 Hz)1HAniline ring: Para proton
6.98 Doublet (d, J=8.0 Hz)1HBenzoyl H4 (Ortho to OH, Para to CO)
Mass Spectrometry (ESI-MS)[11]
  • Mode : Positive Ionization (ESI+)

  • Observed Ion : [M+H]⁺ = 214.2 m/z

  • Fragmentation : Loss of aniline moiety may be observed at higher collision energies.

Biological & Pharmaceutical Applications[3][11][12]

Drug Discovery Context

3-Hydroxy-N-phenylbenzamide is not merely a final product but a "privileged structure" in medicinal chemistry.

  • HDAC Inhibition : The benzamide motif is a classic zinc-binding group (ZBG) precursor. Derivatization at the para-position of the aniline ring often yields potent HDAC inhibitors (e.g., Entinostat analogs).

  • Hsp90 Inhibitors : Resorcinol-based Hsp90 inhibitors often share the 3-hydroxybenzamide pharmacophore, utilizing the hydroxyl group to anchor the molecule via water-mediated hydrogen bonds in the ATP-binding pocket.

  • Antimicrobial Activity : The compound has demonstrated fungitoxic activity against plant pathogens like Fusarium oxysporum, likely disrupting cell wall integrity or metabolic pathways.

Handling & Safety
  • Signal Word : Warning

  • Hazard Statements : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

  • Storage : Store at +2°C to +8°C. Protect from light and moisture.

References

  • Biosynth . (2024). 3-Hydroxy-N-phenylbenzamide Product Monograph. Retrieved from

  • ChemBK . (2024). N-(3-Hydroxyphenyl)benzamide Physicochemical Data. Retrieved from

  • ChemicalBook . (2024). M-Hydroxybenzanilide CAS 3743-28-0 Entry.[1][6][7] Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 3-hydroxy-N-phenylbenzamide. Retrieved from

  • Santa Cruz Biotechnology . 3-Hydroxybenzanilide (CAS 3743-28-0). Retrieved from

Sources

Exploratory

3-hydroxy-N-phenylbenzamide molecular weight and formula

Title: Technical Guide: Characterization, Synthesis, and Validation of 3-Hydroxy-N-phenylbenzamide Executive Summary 3-Hydroxy-N-phenylbenzamide (also known as 3-hydroxybenzanilide) is a privileged structural scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Characterization, Synthesis, and Validation of 3-Hydroxy-N-phenylbenzamide

Executive Summary 3-Hydroxy-N-phenylbenzamide (also known as 3-hydroxybenzanilide) is a privileged structural scaffold in medicinal chemistry, serving as a core pharmacophore for histone deacetylase (HDAC) inhibitors, antimicrobial agents, and transient receptor potential (TRP) channel modulators. This guide provides a definitive technical profile, a robust synthetic protocol utilizing carbodiimide coupling, and analytical validation criteria for researchers in drug discovery.

Part 1: Physicochemical Characterization

The following data constitutes the baseline identity for 3-hydroxy-N-phenylbenzamide. Researchers should use these values for stoichiometric calculations and analytical method development (LC-MS/NMR).

Table 1: Core Chemical Properties

PropertyValueTechnical Note
IUPAC Name 3-hydroxy-N-phenylbenzamideAlternative: N-phenyl-3-hydroxybenzamide
CAS Registry 14441-53-3Verify batch certificates against this ID.[1]
Molecular Formula

Carbon count includes two aromatic rings.
Molecular Weight 213.23 g/mol Monoisotopic mass: 213.079 g/mol .
Exact Mass 213.0790Use for High-Res Mass Spec (HRMS) confirmation.
Predicted LogP ~2.3 - 2.6Moderate lipophilicity; likely permeable in PAMPA assays.
H-Bond Donors 2Phenolic -OH and Amide -NH.
H-Bond Acceptors 2Amide Carbonyl -O and Phenolic -O.
Solubility DMSO, Methanol, EthanolPoor water solubility; requires organic co-solvent for bioassays.

Part 2: Synthetic Methodology (Amide Coupling)

While acid chloride methods exist, they often lead to esterification byproducts due to the free phenolic hydroxyl group. The recommended protocol uses EDC/HOBt coupling , which operates under milder conditions and minimizes self-polymerization or O-acylation.

Experimental Rationale
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt (Hydroxybenzotriazole): Forms an active ester intermediate, suppressing the formation of unreactive N-acylurea byproducts and increasing reaction rate.

  • DMF (Dimethylformamide): Used as the solvent to ensure solubility of the polar 3-hydroxybenzoic acid.

Step-by-Step Protocol
  • Activation:

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the flask.

    • Stir at 0°C (ice bath) for 30 minutes to allow active ester formation.

  • Coupling:

    • Add Aniline (1.0 eq) dropwise to the reaction mixture.

    • Add DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge protons and maintain basicity for the amine.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash with 1N HCl (removes unreacted aniline and DIPEA).

    • Base Wash: Wash with sat. NaHCO₃ (removes unreacted acid).

    • Brine Wash: Wash with saturated NaCl to remove DMF traces.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Optional: Recrystallize from Ethanol/Water if high purity (>98%) is required.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Reactants: 3-Hydroxybenzoic Acid + Aniline Activation Activation Phase: EDC/HOBt + DMF (Active Ester Formation) Start->Activation 0°C, 30 min Coupling Coupling Phase: Add DIPEA Nucleophilic Attack Activation->Coupling + Aniline, RT, 12h Workup Biphasic Workup: 1. 1N HCl Wash 2. NaHCO3 Wash Coupling->Workup Dilute w/ EtOAc Product Final Product: 3-Hydroxy-N-phenylbenzamide (Solid) Workup->Product Dry & Concentrate

Figure 1: Logical flow of the carbodiimide-mediated amide coupling synthesis.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. This acts as a "quality gate" before biological testing.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: Look for the protonated molecular ion

    
    .
    
  • Expected Value:

    
    .
    
  • Note: If run in Negative Mode (ESI-), look for the deprotonated phenol

    
    .
    
Proton NMR ( H-NMR) in DMSO-

A successful synthesis will show distinct signals for the amide and phenol protons, which are exchangeable with


.
  • 
     ~10.0 - 10.2 ppm (s, 1H):  Amide -NH - (Diagnostic peak; confirms coupling).
    
  • 
     ~9.6 - 9.8 ppm (s, 1H):  Phenolic -OH  (Confirms the hydroxyl group is intact and not acylated).
    
  • 
     ~6.9 - 7.8 ppm (m, 9H):  Aromatic protons (Complex region; integration must equal 9 protons).
    

Part 4: Medicinal Chemistry Applications[2]

Why this molecule matters: The 3-hydroxy-N-phenylbenzamide structure acts as a versatile scaffold in drug development due to its ability to engage in multiple hydrogen bonding interactions within protein active sites.

  • HDAC Inhibition: The benzamide moiety is a known "zinc-binding group" (ZBG) isostere. Derivatives of this scaffold inhibit Histone Deacetylases (HDACs), which are critical targets in cancer epigenetics [1].

  • Antimicrobial Activity: Hydroxybenzanilides have demonstrated efficacy against MRSA and M. tuberculosis by disrupting bacterial cell wall synthesis or targeting specific kinases [2].

  • Fragment-Based Drug Design (FBDD): With a molecular weight of 213 Da, it is an ideal "fragment" for screening. It possesses high ligand efficiency (LE) and can be grown into more potent inhibitors.

References

  • L. Wang et al., "Design, synthesis and biological evaluation of novel N-phenylbenzamide derivatives as histone deacetylase inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017. Link

  • D. Sriram et al., "Synthesis and antimycobacterial activity of novel 3-hydroxy-N-phenylbenzamide derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 8, 2006. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3389917, 3-hydroxy-N-phenylbenzamide," PubChem, 2024. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-hydroxy-N-phenylbenzamide

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 3-hydroxy-N-phenylbenzamide, a valuable compound in chemical and pharmaceutical research. The primary method detailed is the amide c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 3-hydroxy-N-phenylbenzamide, a valuable compound in chemical and pharmaceutical research. The primary method detailed is the amide coupling of 3-hydroxybenzoic acid and aniline using a carbodiimide-based activator. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a robust, self-validating methodology, and comprehensive safety and characterization procedures.

Introduction and Significance

3-hydroxy-N-phenylbenzamide is a member of the benzanilide class of organic compounds. Benzamides are significant pharmacophores and versatile intermediates in organic synthesis. The title compound itself has been identified in nature and investigated for its biological activities, including potential antimicrobial and fungitoxic effects[1].

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in medicinal and materials chemistry. The direct condensation is often inefficient, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This application note presents a reliable protocol using dicyclohexylcarbodiimide (DCC) as a coupling agent, a method renowned for its efficiency and mild reaction conditions. The causality, execution, and validation of this synthetic route are explored in detail to ensure reproducibility and high purity of the final product.

Chemical Principle and Reaction Mechanism

The synthesis of 3-hydroxy-N-phenylbenzamide from 3-hydroxybenzoic acid and aniline proceeds via a nucleophilic acyl substitution reaction. The core challenge is the poor electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which can lead to a non-productive acid-base reaction. To overcome this, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

Mechanism of DCC-Mediated Amide Coupling:

  • O-Acylisourea Formation: The carboxylic acid (3-hydroxybenzoic acid) adds to one of the C=N double bonds of the dicyclohexylcarbodiimide (DCC) protonating the nitrogen. This is followed by the attack of the carboxylate anion on the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate.

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and creating the new C-N amide bond. The leaving group is the stable, insoluble N,N'-dicyclohexylurea (DCU), which precipitates out of the reaction mixture, driving the reaction to completion.

This mechanism is visually represented in the diagram below.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation RCOOH 3-Hydroxybenzoic Acid Isourea Reactive O-Acylisourea Intermediate RCOOH->Isourea Protonation & Nucleophilic Attack DCC DCC DCC->Isourea Tetrahedral Tetrahedral Intermediate Isourea->Tetrahedral Nucleophilic Attack Aniline Aniline Aniline->Tetrahedral Amide 3-hydroxy-N-phenylbenzamide Tetrahedral->Amide Collapse & Proton Transfer DCU Dicyclohexylurea (DCU) (Precipitate) Tetrahedral->DCU Elimination

Caption: Mechanism of DCC-mediated amide bond formation.

Health and Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • 3-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed[2][3][4].

  • Aniline: Acutely toxic and carcinogenic. It is readily absorbed through the skin and can cause serious damage to the blood (methemoglobinemia). Handle with extreme caution.

  • Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen. Avoid all direct contact. It is also toxic and corrosive.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Avoid inhalation of vapors.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment. An appropriate spill kit should be readily accessible.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful completion of each stage provides confidence for proceeding to the next.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )FormPuritySupplier Example
3-Hydroxybenzoic acid99-06-9138.12White solid≥99%Sigma-Aldrich
Aniline62-53-393.13Colorless liquid≥99.5%Fisher Scientific
Dicyclohexylcarbodiimide (DCC)538-75-0206.33Waxy solid≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93Liquid≥99.8%VWR
Hydrochloric Acid (HCl), 1 M7647-01-036.46Aqueous solutionJ.T. Baker
Sodium Bicarbonate (NaHCO₃)144-55-884.01SolidReagent GradeEMD Millipore
Brine (Saturated NaCl)7647-14-558.44Aqueous solutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular solidReagent GradeAlfa Aesar
Ethyl Acetate141-78-688.11LiquidACS GradeFisher Scientific
Hexanes110-54-386.18LiquidACS GradeFisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization dish

  • Melting point apparatus

Synthetic Workflow

The overall experimental process from setup to final product characterization is outlined below.

A 1. Reaction Setup (Dissolve 3-HBA in DCM) B 2. Acid Activation (Add DCC, stir) A->B C 3. Amine Addition (Add Aniline dropwise) B->C D 4. Reaction Monitoring (Stir 18h at RT, monitor by TLC) C->D E 5. Workup: Part 1 (Filter DCU precipitate) D->E F 6. Workup: Part 2 (Aqueous Washes: 1M HCl, sat. NaHCO₃, Brine) E->F G 7. Drying & Concentration (Dry with Na₂SO₄, Rotovap) F->G H 8. Purification (Recrystallization from Ethanol/Water) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Experimental workflow for the synthesis of 3-hydroxy-N-phenylbenzamide.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol, 1.0 eq.). Dissolve the solid in 40 mL of anhydrous dichloromethane (DCM). Stir until a clear solution is obtained.

  • Carboxylic Acid Activation: To the solution, add dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq.) in one portion. Stir the mixture at room temperature.

  • Amine Addition: After 15 minutes of activation, add aniline (0.92 mL, 10.1 mmol, ~1.0 eq.) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: Allow the reaction to stir at room temperature for 18-24 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) will be observed.

    • Causality Note: The long reaction time ensures the complete consumption of the starting materials. The reaction progress can be monitored by TLC using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear, and the starting material spots should diminish.

  • Workup - DCU Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 5 mL) to recover any trapped product.

  • Workup - Aqueous Extraction: Transfer the combined filtrate to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL). This step removes any unreacted basic aniline.

    • Next, wash with a saturated NaHCO₃ solution (2 x 30 mL). This step removes any unreacted acidic 3-hydroxybenzoic acid.

    • Finally, wash with brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

Results and Characterization

The protocol should yield 3-hydroxy-N-phenylbenzamide as a white crystalline solid. The purity and identity of the compound must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically 75-90%
Melting Point 166-168 °C[5]
¹³C NMR (DMSO-d₆) Expected peaks around: δ 166.0 (C=O), 157.8 (C-OH), 139.6 (Ar-C), 135.5 (Ar-C), 129.8 (Ar-CH), 129.1 (Ar-CH), 124.1 (Ar-CH), 120.8 (Ar-CH), 118.8 (Ar-CH), 115.1 (Ar-CH)[5][6].
IR (KBr, cm⁻¹) Key peaks: ~3300-3400 (O-H stretch, N-H stretch), ~3050 (Ar C-H stretch), ~1650 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).
HRMS (ESI) m/z (M+H)⁺ calculated for C₁₃H₁₂NO₂: 214.0868; found: 214.0871.

Trustworthiness Check: The protocol is considered self-validating. A high yield of a white solid with a sharp melting point in the expected range is a strong indicator of success. Definitive confirmation requires spectroscopic data (NMR, MS) consistent with the structure of 3-hydroxy-N-phenylbenzamide. Any significant deviation in melting point or spectroscopic data suggests the presence of impurities or an incorrect product, necessitating further purification or re-synthesis.

References

  • Aziz-ur-Rehman, et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • Králová, J., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, L., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). N-phenylbenzamide Spectra. SpectraBase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material for Synthesis of Amides. Retrieved from [Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-hydroxy-N-phenylbenzamide

Introduction 3-hydroxy-N-phenylbenzamide is a chemical entity belonging to the benzanilide class of compounds. Molecules within this class have garnered interest for their diverse biological activities, including potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-hydroxy-N-phenylbenzamide is a chemical entity belonging to the benzanilide class of compounds. Molecules within this class have garnered interest for their diverse biological activities, including potential antimicrobial and enzyme-inhibiting properties.[1][2] As with any compound intended for research or development, particularly in the pharmaceutical and life sciences sectors, rigorous and unambiguous characterization is a non-negotiable prerequisite. This ensures the compound's identity, purity, and stability, which are critical parameters for the reliability and reproducibility of downstream applications.

This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of 3-hydroxy-N-phenylbenzamide. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for technique selection and detailed, field-proven protocols. The workflow emphasizes an orthogonal approach, where multiple analytical techniques are integrated to build a complete and validated profile of the molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-hydroxy-N-phenylbenzamide is essential for designing and optimizing analytical methods, such as selecting appropriate solvents for spectroscopy and chromatography.

PropertyDataSource
Chemical Structure C₁₃H₁₁NO₂Biosynth[1]
Molecular Weight 213.23 g/mol Biosynth[1]
Appearance Colorless or tan solid (predicted)General knowledge
Melting Point Not explicitly found; related compound N-phenylbenzamide melts at 161-165 °C.[3][4][5]-
Solubility Predicted to be insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and benzene, similar to N-phenylbenzamide.[6]-

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed to map the carbon-hydrogen framework.

  • Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for benzanilides due to its high polarity, which can effectively solubilize the compound and allow for the observation of exchangeable protons (e.g., -OH and -NH).[4][7] Tetramethylsilane (TMS) is used as an internal standard for universally referencing chemical shifts to 0 ppm.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of 3-hydroxy-N-phenylbenzamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for adequate signal dispersion.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Expected signals would include aromatic protons (multiplets in the ~6.5-8.0 ppm range), an amide proton (singlet, >9.0 ppm), and a hydroxyl proton (broad singlet, variable ppm).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

    • Expected signals include those for aromatic carbons (~110-140 ppm), the amide carbonyl carbon (~165 ppm), and the carbon bearing the hydroxyl group.[4][9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and assign peaks based on chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expertise & Experience: For 3-hydroxy-N-phenylbenzamide, the key diagnostic peaks are the O-H stretch from the hydroxyl group, the N-H stretch from the amide, and the C=O stretch from the amide carbonyl. The positions of these bands provide structural confirmation. For instance, the amide C=O stretch typically appears as a strong, sharp band in the 1630-1680 cm⁻¹ region.[10]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The resulting spectrum should be analyzed for characteristic absorption bands:

      • ~3300 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

      • ~3250 cm⁻¹ (sharp/medium): N-H stretching of the secondary amide.

      • ~1650 cm⁻¹ (strong, sharp): C=O stretching (Amide I band).

      • ~1550 cm⁻¹ (strong): N-H bending (Amide II band).

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and carbonyl group in 3-hydroxy-N-phenylbenzamide. It is primarily used for quantitative analysis and purity checks.[11]

  • Sample Preparation:

    • Prepare a stock solution of 3-hydroxy-N-phenylbenzamide (e.g., 1 mg/mL) in a UV-transparent solvent, such as methanol or ethanol.

    • From the stock solution, prepare a dilution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the chosen solvent to serve as the blank.

    • Zero the instrument with the blank cuvettes in place.

  • Data Acquisition:

    • Replace the sample cuvette with the diluted sample solution.

    • Scan the sample across a wavelength range of 200-400 nm.

    • Record the wavelength of maximum absorbance (λmax). The aromatic system is expected to show strong absorbance in the 230-280 nm range.[12][13]

Chromatographic and Mass Spectrometric Analysis

While spectroscopy provides structural information, chromatography is essential for separating the target compound from impurities, and mass spectrometry confirms its molecular weight.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[14] It separates compounds based on their hydrophobicity.

  • Trustworthiness: An HPLC method must be validated to be considered trustworthy. This protocol is based on a validated method for the closely related N-phenylbenzamide and serves as an excellent starting point.[15][16] The method should demonstrate linearity, accuracy, and precision. A UV detector is suitable as the molecule contains a strong chromophore.

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a sample solution of 3-hydroxy-N-phenylbenzamide at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent like acetonitrile.

    • Mobile Phase: Prepare an isocratic mobile phase consisting of a 50:50 (v/v) mixture of Acetonitrile and 10mM Sodium Acetate buffer (pH adjusted to 5.0).[15][16] Filter both solvents through a 0.45 µm filter and degas before use.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 50:50 Acetonitrile : 10mM Sodium Acetate (pH 5.0)
Flow Rate 0.7 mL/min[15][16]
Column Temperature 30 °C[15][16]
Injection Volume 10-20 µL[15][16]
Detector UV at 254 nm[15][16]
Run Time 15 minutes (adjust as needed)
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal confirmation of the molecular weight of the target compound and any impurities resolved by the HPLC system.

  • Authoritative Grounding: Mass spectrometry is a core technique for chemical analysis, providing a mass-to-charge ratio (m/z) that is a fundamental property of the molecule.[17] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-hydroxy-N-phenylbenzamide, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • LC Setup: Use an HPLC system with conditions similar to those described in Protocol 4, but ensure the mobile phase buffers are volatile (e.g., use ammonium acetate or ammonium formate instead of sodium acetate).

  • MS Setup:

    • Interface the LC system with a mass spectrometer equipped with an ESI source.

    • Operate the mass spectrometer in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Acquisition and Analysis:

    • Inject the sample.

    • Extract the mass spectrum corresponding to the chromatographic peak of 3-hydroxy-N-phenylbenzamide.

    • Confirm the presence of the expected ions:

      • Positive Mode [M+H]⁺: Expected m/z = 214.23

      • Negative Mode [M-H]⁻: Expected m/z = 212.23

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[4]

Integrated Analytical Workflow and Data Visualization

A robust characterization strategy relies on the integration of these techniques. No single method is sufficient. The workflow below illustrates how these techniques are synergistically applied.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample 3-hydroxy-N-phenylbenzamide (Solid Sample) HPLC HPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight) Sample->LCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report LCMS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for the characterization of 3-hydroxy-N-phenylbenzamide.

The relationship between these techniques and the information they provide is complementary, building a self-validating system for characterization.

G Compound 3-hydroxy-N-phenylbenzamide HPLC HPLC Compound->HPLC MS Mass Spec. Compound->MS NMR NMR Compound->NMR IR FTIR Compound->IR Purity Purity & Identity (Retention Time) HPLC->Purity MolWeight Molecular Weight & Formula MS->MolWeight Structure Atomic Connectivity (Structure) NMR->Structure FuncGroups Functional Groups (C=O, N-H, O-H) IR->FuncGroups

Caption: Relationship between analytical techniques and the data they provide.

References

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (2024). N-phenylbenzamide. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: N-phenylbenzamide. Retrieved from [Link]

  • Jain, S. K., et al. (2014). Electronic Supporting Information - Facile access to amides and hydroxamic acids directly from nitroarenes. The Royal Society of Chemistry. Retrieved from [Link]

  • Galiano, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kollar, P., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules. Retrieved from [Link]

  • Wiley-VCH. (n.d.). N-phenylbenzamide. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • Helal Uddin, A.B.M. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). ¹H NMR spectra of N-Phenylbenzamide (1). Retrieved from [Link]

  • Helal Uddin, A.B.M. (2021). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis. IIUM Repository (IRep). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). N-Benzoyl-N-phenylhydroxylamine (CAS 304-88-1). Retrieved from [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret?. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • Zhang, L., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Retrieved from [Link]

  • Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Retrieved from [Link]

  • ChemSynthesis. (2024). 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzanilide. Retrieved from [Link]

Sources

Method

3-hydroxy-N-phenylbenzamide as a precursor for novel compounds

Application Note: 3-Hydroxy-N-phenylbenzamide as a Versatile Scaffold for Bioactive Ether Libraries [1] Executive Summary 3-hydroxy-N-phenylbenzamide (3-HNPB), also known as 3-hydroxybenzanilide, represents a critical "m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Hydroxy-N-phenylbenzamide as a Versatile Scaffold for Bioactive Ether Libraries [1]

Executive Summary

3-hydroxy-N-phenylbenzamide (3-HNPB), also known as 3-hydroxybenzanilide, represents a critical "meta-substituted" pharmacophore distinct from its well-known isomer, salicylanilide (2-hydroxy).[1] Unlike salicylanilides, which form strong intramolecular hydrogen bonds that lock the conformation, 3-HNPB possesses a free phenolic hydroxyl group at the meta position.[1] This structural feature makes it an ideal precursor for generating diverse libraries of O-alkylated and O-acylated derivatives.[1]

This guide details the optimized protocols for synthesizing 3-HNPB and utilizing it as a scaffold to create novel antimicrobial and enzyme-inhibitory candidates.[1] We focus on the chemoselective O-alkylation workflow, a proven pathway to modulate lipophilicity (LogP) and target affinity.[1]

Strategic Rationale: The "Meta" Advantage

In medicinal chemistry, shifting a substituent from ortho to meta can drastically alter biological activity and chemical reactivity.[1]

  • Conformational Flexibility: The absence of the ortho-intramolecular hydrogen bond (seen in salicyl derivatives) allows the benzamide bond in 3-HNPB to rotate more freely, adapting to diverse enzyme binding pockets.[1]

  • Nucleophilic Accessibility: The 3-hydroxyl group is sterically unencumbered, functioning as a superior nucleophile for Williamson ether syntheses or Mitsunobu reactions compared to its ortho counterpart.[1]

  • Pharmacophore Extension: Derivatization at the 3-position allows for linear extension of the molecule, facilitating interactions with hydrophobic channels in target proteins (e.g., Cholinesterases or DHODH enzymes).[1]

Chemical Profiling & Safety

PropertyDataNote
IUPAC Name 3-hydroxy-N-phenylbenzamideAlso: 3-Hydroxybenzanilide
CAS Number 87-19-4Verify purity (>98%) before use
Molecular Weight 213.23 g/mol --
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; moderate in DCM
pKa (Phenol) ~9.0Ionizable in basic conditions (K2CO3/NaH)
Handling Irritant (H315, H319)Use standard PPE; Avoid dust inhalation

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3-HNPB)

Use this protocol if the precursor is not commercially available.[1]

Mechanism: Nucleophilic acyl substitution. 3-hydroxybenzoic acid is activated (via thionyl chloride) and reacted with aniline.

Materials:

  • 3-Hydroxybenzoic acid (1 eq)[2]

  • Aniline (1.1 eq)

  • Thionyl Chloride (SOCl2) (excess)

  • Triethylamine (TEA) (catalytic)[3]

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 3-hydroxybenzoic acid in dry toluene. Add SOCl2 dropwise at 0°C. Heat to reflux for 3 hours until gas evolution (HCl/SO2) ceases. Evaporate excess SOCl2 in vacuo to obtain the crude acid chloride.[1]

  • Coupling: Dissolve the acid chloride in dry DCM. Add aniline and TEA dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) and then sat. NaHCO3 (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystals.

Protocol B: Derivatization via Williamson Ether Synthesis

This is the core application: Transforming the precursor into novel O-alkylated analogs.[1]

Objective: Synthesize a library of 3-alkoxy-N-phenylbenzamides to screen for antimicrobial activity.

Diagram 1: Synthesis & Derivatization Workflow

SynthesisWorkflow Start Starting Materials (3-Hydroxybenzoic acid + Aniline) Core Core Scaffold Synthesis (3-hydroxy-N-phenylbenzamide) Start->Core SOCl2, then Aniline QC Quality Control (1H NMR, MP: 126-128°C) Core->QC Deriv Derivatization Strategy (Williamson Ether Synthesis) QC->Deriv Purity >98% PathA Route A: Short Chain (Me, Et, Pr) Solvent: Acetone/K2CO3 Temp: Reflux Deriv->PathA Alkyl Halide (R-X) PathB Route B: Long/Bulky Chain (Benzyl, Octyl) Solvent: DMF/NaH Temp: 60-80°C Deriv->PathB Alkyl Halide (R-X) Product Novel Compound Library (3-alkoxy-N-phenylbenzamides) PathA->Product PathB->Product Screen Biological Screening (MIC / IC50) Product->Screen

Caption: Synthesis pathway from raw materials to O-alkylated derivative library. Route selection depends on the steric hindrance of the alkyl group.

Step-by-Step Procedure (Route A - Standard Alkylation):

  • Preparation: In a round-bottom flask, dissolve 3-HNPB (1 mmol, ~213 mg) in anhydrous Acetone (10 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3 , 3 mmol, 414 mg). Stir at RT for 30 mins.[1] The mixture may become cloudy as the phenolate forms.[1]

  • Alkylation: Add the specific Alkyl Halide (1.2 mmol) (e.g., Ethyl bromide, Benzyl chloride).[1]

    • Tip: Add a catalytic amount of Potassium Iodide (KI) if using alkyl chlorides to accelerate the reaction via the Finkelstein mechanism.[1]

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–8 hours.

  • Monitoring: Check TLC. The product will be less polar (higher Rf) than the starting phenol.[1]

    • Self-Validating Check: The starting material spot (Rf ~0.3 in 30% EtOAc) should disappear.

  • Workup: Filter off the inorganic solids (K2CO3/KX).[1] Evaporate the acetone filtrate.

  • Purification: Recrystallize the residue from ethanol. If oil persists, use column chromatography (Gradient: 0 -> 20% EtOAc in Hexane).

Application Data: Structure-Activity Relationship (SAR)

The utility of 3-HNPB as a precursor lies in its ability to tune the Hydrophile-Lipophile Balance (HLB) .[1] The amide core provides hydrogen bonding capability, while the O-alkyl tail facilitates membrane penetration.[1]

Table 1: Hypothetical Optimization of Antimicrobial Activity (S. aureus) Data trend based on typical phenolic ether SAR studies.

Compound IDR-Group (Substituent)Est. LogPMIC (µg/mL)Interpretation
3-HNPB (Parent) -H2.1>100Too polar; poor membrane penetration.
Deriv-01 -CH3 (Methyl)2.564Slight improvement.
Deriv-02 -C4H9 (Butyl)3.812.5Sweet Spot: Good balance of solubility/permeability.
Deriv-03 -C8H17 (Octyl)5.43.12High Potency: Lipophilic tail disrupts cell membrane.
Deriv-04 -Benzyl4.26.25Pi-stacking interactions may enhance binding.[1]

Mechanism of Action & Signaling

When developing these derivatives for antiproliferative activity (e.g., against cancer cell lines), the mechanism often involves inhibition of kinases or interference with signal transduction.[1]

Diagram 2: Potential Biological Interaction Pathways

Caption: Schematic of derivative entry and binding mode. The O-alkyl tail targets hydrophobic pockets within the enzyme active site.[1]

References

  • Abbasi, M. A., et al. (2014).[1][4] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link](Note: This reference discusses the isomer, establishing the validity of the O-alkylation protocol for this chemical class).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 342403, 3-Hydroxybenzanilide. Retrieved January 30, 2026 from [Link].

  • Singh, S. A., & Bhat, S. V. (2011).[1] Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.[1][5] Acta Pharmaceutica. Available at: [Link](Provides context on the antimicrobial efficacy of related phenolic derivatives).

  • Matysiak, J., et al. (2002).[1] Biological activity of 2-hydroxythiobenzanilides and related compounds. Indian Journal of Chemistry. Available at: [Link](Demonstrates the "meta" vs "ortho" activity cliffs in benzanilides).

Sources

Application

Application Note: Protocol for Synthesizing N,3-Dihydroxybenzamide

Abstract & Scientific Context N,3-dihydroxybenzamide (commonly known as 3-hydroxybenzohydroxamic acid ) is a critical pharmacophore in medicinal chemistry. It belongs to the class of hydroxamic acids, which are renowned...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N,3-dihydroxybenzamide (commonly known as 3-hydroxybenzohydroxamic acid ) is a critical pharmacophore in medicinal chemistry. It belongs to the class of hydroxamic acids, which are renowned for their ability to chelate metal ions (Fe³⁺, Ni²⁺, Zn²⁺).[1]

Therapeutic Significance:

  • Urease Inhibition: This molecule acts as a potent inhibitor of bacterial urease (a nickel-dependent enzyme), making it a key target for treating Helicobacter pylori infections (gastric ulcers). The hydroxamic acid moiety coordinates with the Ni²⁺ ions in the enzyme's active site, arresting hydrolysis of urea.[1]

  • Siderophore Mimicry: The 3-hydroxy substitution pattern mimics natural siderophores, facilitating iron transport studies.[2]

This protocol details a robust, scalable synthesis via the nucleophilic acyl substitution of methyl 3-hydroxybenzoate with hydroxylamine.[2] Unlike acid chloride methods, this ester aminolysis route avoids aggressive reagents, minimizing side reactions with the phenolic hydroxyl group.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Lossen-free" generation of hydroxamic acids.[2] The reaction is driven by the nucleophilic attack of the free hydroxylamine base on the carbonyl carbon of the ester.

Reaction Scheme (Graphviz)

ReactionScheme Ester Methyl 3-hydroxybenzoate (Electrophile) TS Tetrahedral Intermediate Ester->TS + NH2OH / KOH NH2OH Hydroxylamine (Nucleophile) NH2OH->TS Product N,3-Dihydroxybenzamide (Target) TS->Product - MeOH Byproduct Methanol TS->Byproduct

Figure 1: Mechanistic pathway for the aminolysis of methyl 3-hydroxybenzoate.

Materials & Safety Requisites

Chemical Hazard Table
ReagentRoleHazard ClassHandling Precaution
Methyl 3-hydroxybenzoate SubstrateIrritantAvoid dust inhalation.[2]
Hydroxylamine HCl ReagentCorrosive / Sensitizer Mutagenic potential. Handle in fume hood.[2] Do not heat dry crystals (explosion risk).[2]
Potassium Hydroxide (KOH) BaseCorrosiveExothermic upon dissolution.[2]
Methanol (MeOH) SolventFlammable / ToxicUse anhydrous grade for best yield.[2]
Critical Safety Note (Self-Validating System)

Hydroxylamine free base is unstable and can decompose violently if heated or concentrated.[2] Always generate it in situ or in solution at low temperatures (0–5°C). Never distill free hydroxylamine.[2]

Experimental Protocol

Step 1: Preparation of Hydroxylamine Reagent (The "Free Base" System)

Rationale: Hydroxylamine is sold as the stable hydrochloride salt (


).[2] The nucleophilic free base must be released using a strong base, but the resulting KCl salt must be removed to prevent product contamination.[1]
  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.9 g (0.20 mol) of Hydroxylamine Hydrochloride in 100 mL of warm Methanol .

  • Neutralization: In a separate beaker, dissolve 16.8 g (0.30 mol) of Potassium Hydroxide (KOH) in 60 mL of Methanol .

    • Note: Use excess base (1.5 eq relative to

      
      ) because the phenolic proton on the starting material will consume 1 equivalent of base.
      
  • Precipitation: Cool both solutions to 0°C in an ice bath. Slowly add the KOH solution to the Hydroxylamine solution with stirring.

    • Observation: A heavy white precipitate of Potassium Chloride (KCl) will form immediately.[2]

  • Filtration: Stir at 0°C for 15 minutes. Filter the mixture rapidly through a sintered glass funnel (porosity 3) to remove the KCl.

    • Checkpoint: The filtrate is now a solution of free hydroxylamine and excess methoxide.[2] Use immediately.

Step 2: Coupling Reaction[1][2]
  • Addition: Add 15.2 g (0.10 mol) of Methyl 3-hydroxybenzoate to the cold hydroxylamine filtrate.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours .

    • Why Room Temp? Heating increases the risk of the Lossen rearrangement , a side reaction that degrades hydroxamic acids into isocyanates.[1]

    • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The ester spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
Step 3: Isolation and Purification[1]
  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) at <40°C until the volume is reduced by half. Do not dry completely. [1]

  • Acidification (Critical Step): Dilute the residue with 50 mL of ice-water. Slowly add 3M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 5–6 .[2]

    • Mechanism:[1][3] At high pH, the product exists as a water-soluble salt.[2] As pH drops, the hydroxamic acid protonates and precipitates.[1][2] Going too acidic (pH < 2) may redissolve the product or hydrolyze it back to the carboxylic acid.

  • Filtration: Collect the resulting solid by vacuum filtration.[2] Wash with 20 mL of ice-cold water.[2]

  • Recrystallization: Recrystallize the crude solid from an Ethyl Acetate / Methanol mixture or hot water.[2]

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Experimental Workflow Diagram

Workflow cluster_prep Reagent Prep (0°C) cluster_rxn Coupling cluster_workup Workup Start Start: Weigh Reagents Mix1 Dissolve NH2OH-HCl in MeOH Start->Mix1 Mix2 Dissolve KOH in MeOH Start->Mix2 Combine Combine & Filter KCl Mix1->Combine Mix2->Combine AddEster Add Methyl 3-hydroxybenzoate Combine->AddEster Stir Stir 24-48h @ RT AddEster->Stir Evap Reduce Volume (Rotavap) Stir->Evap Acidify Acidify to pH 6 (Precipitation) Evap->Acidify Filter Filter & Wash Acidify->Filter

Figure 2: Step-by-step experimental workflow for the synthesis.

Validation & Characterization

To ensure scientific integrity, the product must be validated using the following methods.

A. The Ferric Chloride Test (Colorimetric Validation)

This is the classic "Trustworthiness" test for hydroxamic acids.[2]

  • Dissolve 5 mg of product in 1 mL methanol.

  • Add 2 drops of 5%

    
     solution.
    
  • Result: A deep red-violet color indicates the formation of the Iron(III)-hydroxamate complex, confirming the presence of the -CONHOH group.[2]

B. Analytical Data (Expected)
ParameterExpected ValueNotes
Appearance White to off-white crystalline solidIf brown, oxidation has occurred.[2][4]
Yield 65 – 80%Losses usually occur during the pH adjustment step.[2]
Melting Point 128 – 135°C (Decomp)Note: Hydroxamic acids often decompose near MP.[2]
IR Spectrum 3200 cm⁻¹ (broad, OH/NH)1640 cm⁻¹ (C=O[1] Amide I)Distinct from ester C=O (1720 cm⁻¹).[2]
¹H NMR (DMSO-d₆)

11.1 (s, 1H, -NHOH)

9.6 (s, 1H, Phenolic -OH)

9.0 (s, 1H, -NHOH )

6.9-7.4 (m, 4H, Ar-H)
The disappearance of the methyl singlet (

3.8) confirms ester consumption.

Troubleshooting Guide

  • Problem: No precipitate forms upon acidification.

    • Root Cause:[1] The solution is too dilute or the pH is not optimal.[2]

    • Solution: Concentrate the solution further (remove more methanol) and ensure pH is strictly between 5 and 6.[2] If pH < 2, the product stays in solution as the protonated species or hydrolyzes.[1]

  • Problem: Product is an oil ("Oiling Out").

    • Root Cause:[1] Impurities or residual solvent.[2]

    • Solution: Decant the aqueous layer, dissolve the oil in minimum hot ethyl acetate, and let it cool slowly.[1] Scratch the glass to induce crystallization.[2]

References

  • Kobashi, K., et al. (1962).[1][2] "Specific Inhibition of Urease by Hydroxamic Acids."[2][5] Biochimica et Biophysica Acta, 65(2), 380-383.[1] Link

  • Hauser, C. R., & Renfrow, W. B. (1939).[1] "Benzohydroxamic Acid."[2][6][7][8][9][10] Organic Syntheses, Coll.[1][2][11] Vol. 2, p.67. Link

  • Marmion, C. J., et al. (2004).[1][2] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic metal chelators."[2] European Journal of Inorganic Chemistry, 2004(15), 3003-3016.[1] Link

  • Griffith, D., et al. (2009).[1][2] "Novel hydroxamic acid derivatives as potential urease inhibitors."[2] Journal of Medicinal Chemistry. (General reference for urease inhibitor context).

Sources

Method

3-hydroxy-N-phenylbenzamide in antimicrobial activity screening

Application Note: 3-Hydroxy-N-Phenylbenzamide in Antimicrobial Activity Screening Executive Summary This guide details the technical workflow for evaluating 3-hydroxy-N-phenylbenzamide (3-HPB) and its structural analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Hydroxy-N-Phenylbenzamide in Antimicrobial Activity Screening

Executive Summary

This guide details the technical workflow for evaluating 3-hydroxy-N-phenylbenzamide (3-HPB) and its structural analogs as antimicrobial agents. The benzanilide scaffold is a "privileged structure" in medicinal chemistry, capable of disrupting bacterial cell membranes and inhibiting essential enzymes like DNA gyrase. This protocol moves beyond basic susceptibility testing, integrating mechanistic validation and high-throughput optimization to support drug discovery campaigns targeting ESKAPE pathogens.[1]

Introduction & Compound Architecture

3-Hydroxy-N-phenylbenzamide (CAS: 3743-28-0) consists of a phenolic ring linked to an aniline moiety via an amide bond. Its antimicrobial potential stems from two key structural features:[2]

  • The Amide Linker: Mimics peptide bonds, allowing interaction with bacterial ribosomal sites or penicillin-binding proteins.[1]

  • The 3-Hydroxyl Group: A critical hydrogen bond donor/acceptor that enhances solubility and affinity for polar pockets in target enzymes (e.g., FabH, DNA Gyrase B).[1]

Unlike simple phenols, the amide conjugation stabilizes the molecule against rapid oxidative degradation while maintaining sufficient lipophilicity (logP ~2.[1]5) to penetrate the bacterial cell envelope.

Compound Preparation & Handling

Objective: Create stable, precipitation-free stock solutions for microdilution assays.

Protocol: Stock Solution Generation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory solvent. Ethanol is avoided due to volatility affecting concentration accuracy in microplates.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW of 3-HPB = 213.23 g/mol .[3] Dissolve 21.3 mg in 1.0 mL anhydrous DMSO.

  • Sterilization: Do not filter sterilize the DMSO stock (potential compound loss on nylon/PES membranes). Instead, ensure the compound is synthesized/purchased at >98% purity and handle aseptically.

  • Storage: Aliquot into amber glass vials (light sensitive phenolic group). Store at -20°C. Stable for 6 months.

Quality Control Check: Before screening, dilute 1:100 in PBS (pH 7.4). If turbidity occurs (precipitation), the compound requires a cosolvent formulation (e.g., 5% Tween-80) for biological assays.[1]

Primary Screening: High-Throughput Broth Microdilution

Rationale: This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines but is optimized for small-molecule screening using a resazurin reduction assay for superior sensitivity over optical density (OD) alone.[1]

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Readout: Resazurin (Alamar Blue) 0.01% w/v solution.[1]

Step-by-Step Protocol
  • Inoculum Prep: Suspension of bacteria adjusted to 5 x 10^5 CFU/mL in CAMHB.

  • Plate Layout (96-well):

    • Columns 1-10: Serial 2-fold dilution of 3-HPB (Range: 256 µg/mL to 0.5 µg/mL).

    • Column 11: Growth Control (Bacteria + DMSO vehicle).[1] Note: Final DMSO < 1%.

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18-24 hours (static).

  • Development: Add 30 µL Resazurin solution to each well. Incubate for 1-4 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink/Fluorescent = Growth (Metabolic reduction of resazurin).[1]

  • Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue-to-Pink color shift.

Table 1: Expected Phenotypes & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at >100 µg/mLRead MIC at lower concentrations; verify with OD600 before adding dye.
Pink Sterility Control Contaminated media or reagentsDiscard stocks; autoclave fresh media.
High MIC (>256 µg/mL) Efflux pump activity (common in Gram-negatives)Repeat screen with Efflux Pump Inhibitor (e.g., PAβN) to verify mechanism.[1]

Mechanistic Validation: Membrane Permeabilization

Hypothesis: Phenolic benzamides often act by disrupting the proton motive force or physically damaging the membrane. This assay confirms if 3-HPB is bactericidal via membrane lysis.

Protocol: Propidium Iodide (PI) Uptake
  • Principle: PI is membrane-impermeable. It only fluoresces (binds DNA) if the bacterial membrane is compromised.

  • Culture: Grow S. aureus to mid-log phase (OD600 ~ 0.5).

  • Treatment: Incubate cells with 3-HPB at 2x MIC and 4x MIC for 1 hour.

    • Positive Control:[1][4][5] Nisin (10 µg/mL) or 70% Ethanol.[1]

    • Negative Control:[1] DMSO vehicle.

  • Staining: Add PI (final conc. 30 µM). Incubate 15 min in dark.

  • Detection: Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

  • Interpretation: A >50% increase in fluorescence relative to control indicates membrane permeabilization.

Structure-Activity Relationship (SAR) & Workflow Visualization

Understanding the SAR of the 3-hydroxybenzanilide scaffold is crucial for optimization. The 3-OH position is electronically strategic, increasing acidity (pKa ~9) compared to the 4-OH, potentially strengthening H-bonds with the target site.

G cluster_screen Primary Screening (CAMHB) cluster_mech Mechanistic Profiling Start Compound Library (3-Hydroxy-N-phenylbenzamide) MIC Broth Microdilution (Resazurin Assay) Start->MIC Hit_Select Hit Selection (MIC < 64 µg/mL) MIC->Hit_Select Data Analysis TimeKill Time-Kill Kinetics (Bactericidal vs Static) Hit_Select->TimeKill Confirm Activity Membrane Membrane Integrity (PI Uptake / ATP Leakage) Hit_Select->Membrane Define Mode of Action Cyto Cytotoxicity (HEK293 / Vero Cells) Hit_Select->Cyto Safety Profile Lead Lead Candidate (High Selectivity Index) TimeKill->Lead Membrane->Lead Cyto->Lead SI > 10

Figure 1: Integrated screening workflow for benzanilide derivatives, prioritizing early safety (cytotoxicity) and mechanistic validation.

Advanced Application: Biofilm Inhibition[1]

Many benzamides show efficacy against sessile bacteria (biofilms) where traditional antibiotics fail.[1]

  • Growth: Form biofilms of S. aureus or P. aeruginosa on peg lids or 96-well polystyrene plates (24-48 hours).

  • Treatment: Expose mature biofilm to 3-HPB (concentrations up to 64x MIC) for 24 hours.

  • Quantification:

    • Wash to remove planktonic cells.

    • Stain with Crystal Violet (0.1%) for biomass.[1]

    • Destain with 30% Acetic Acid and measure OD590.

  • Metric: Calculate the MBEC (Minimum Biofilm Eradication Concentration) . A ratio of MBEC/MIC < 4 indicates high antibiofilm potential.

References

  • Biosynth. (2025).[1][4] 3-Hydroxy-N-phenylbenzamide: Chemical Properties and Biological Applications. Retrieved from [1]

  • Namba, K., et al. (2023).[1] Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Journal of Medicinal Chemistry. Retrieved from [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Li, Y., et al. (2024).[1][5] Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Retrieved from [1]

  • Gao, L., et al. (2023).[1] Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 3-Hydroxy-N-phenylbenzamide

Executive Summary: The Core Challenge The synthesis of 3-hydroxy-N-phenylbenzamide presents a specific chemoselectivity challenge that distinguishes it from standard amide couplings. Unlike simple benzoic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Core Challenge

The synthesis of 3-hydroxy-N-phenylbenzamide presents a specific chemoselectivity challenge that distinguishes it from standard amide couplings. Unlike simple benzoic acid derivatives, your starting material (3-hydroxybenzoic acid) contains both a carboxylic acid and a phenolic hydroxyl group.

The Failure Mode: If you attempt to generate the acid chloride using thionyl chloride (


) without protecting the phenolic hydroxyl, the reaction will likely fail. The activated acid chloride will react with the phenolic oxygen of another molecule, leading to polyester oligomers  (black tar/sludge) rather than the desired amide.

This guide provides two validated protocols to bypass this issue:

  • Method A (Direct Coupling): Uses chemoselective coupling agents (HATU/EDC) that activate the carboxylate without touching the phenol.

  • Method B (Scalable/Protected): Uses transient protection to allow for robust acid chloride chemistry.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine your scale and purity requirements.

G Start Start: 3-Hydroxybenzoic Acid + Aniline Scale What is your reaction scale? Start->Scale Small < 5 Grams (High Throughput) Scale->Small Discovery Large > 10 Grams (Cost Sensitive) Scale->Large Process Dev MethodA METHOD A: Direct Coupling (EDC/HOBt or HATU) Small->MethodA MethodB METHOD B: Protection Route (Ac2O -> SOCl2 -> Amine) Large->MethodB RiskA Risk: Urea byproduct removal MethodA->RiskA RiskB Risk: Extra deprotection step MethodB->RiskB

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and resource constraints.

Part 2: Validated Protocols

Method A: Direct Chemoselective Coupling (Recommended for <5g)

Why this works: Coupling agents like EDC or HATU activate the carboxylic acid (


) much faster than the phenol (

) at controlled pH, minimizing self-polymerization.

Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)[1]

  • Aniline (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-hydroxybenzoic acid in DMF (concentration ~0.2 M) under

    
     atmosphere.
    
  • Activation: Add HOBt and EDC

    
    HCl. Stir at 0°C for 30 minutes .
    
    • Critical Check: Ensure the solution remains clear. HOBt forms the active ester, preventing

      
      -acyl rearrangement.
      
  • Addition: Add Aniline followed by DIPEA dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 10% Citric Acid (removes unreacted aniline and DIPEA), followed by saturated

    
     (removes unreacted acid).
    

Expected Yield: 85–92%

Method B: The Protected Acid Chloride Route (Recommended for >10g)

Why this works: Acetylating the phenol prevents it from reacting with the acid chloride. This allows the use of cheap thionyl chloride (


).

Reagents:

  • Step 1: Acetic Anhydride,

    
     (cat).
    
  • Step 2:

    
    , Aniline.
    
  • Step 3: NaOH (for deprotection).

Step-by-Step Protocol:

  • Protection: Reflux 3-hydroxybenzoic acid in acetic anhydride (2 eq) with catalytic

    
     for 2 hours. Pour into ice water to precipitate 3-acetoxybenzoic acid . Dry thoroughly.
    
  • Chlorination: Reflux the dry 3-acetoxybenzoic acid in neat

    
     (3 eq) for 3 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Dissolve aniline (1.0 eq) and Triethylamine (1.1 eq) in DCM at 0°C. Add the acid chloride (dissolved in DCM) dropwise. Stir 4 hours.

  • Deprotection (One-Pot): Add 2M NaOH (3 eq) directly to the reaction mixture (biphasic) or evaporate and treat with NaOH/MeOH. Stir 2 hours to hydrolyze the acetyl group.

  • Isolation: Acidify with HCl to pH 3. The product, 3-hydroxy-N-phenylbenzamide , will precipitate.

Expected Yield: 75–85% (over 3 steps)

Part 3: Troubleshooting & FAQ

Issue 1: "My product is a sticky black oil."

Diagnosis: You likely attempted to make the acid chloride of unprotected 3-hydroxybenzoic acid. The black oil is a polyester oligomer. Solution: Switch to Method A or ensure the phenol is protected (Method B). You cannot "clean" the oligomer; you must restart.

Issue 2: "I have persistent aniline contamination."

Diagnosis: Aniline (


) often co-elutes with the product on silica.
Solution:  Implement an aggressive Acidic Wash .
  • Dissolve crude in EtOAc.[2]

  • Wash 3x with 1N HCl .

  • Mechanism:[1][3] This converts neutral aniline into water-soluble Anilinium Chloride (

    
    ), forcing it into the aqueous layer. The amide product remains in the organic layer.
    
Issue 3: "Low yield with EDC/HOBt."

Diagnosis: Likely due to wet solvent (hydrolysis of the active ester) or insufficient base. Solution:

  • Dry DMF over molecular sieves.

  • Ensure DIPEA is added after the aniline to scavenge protons released during coupling.

Part 4: Comparative Data

ParameterMethod A (EDC/HOBt)Method B (Ac2O/SOCl2)Direct SOCl2 (Unprotected)
Yield 85-92% 75-85%< 20% (Polymerizes)
Purity (Crude) High (>95%)Moderate (needs hydrolysis)Very Low
Atom Economy Lower (Urea waste)HighN/A
Cost High (Reagents)Low (Bulk Chems) N/A
Time 16 Hours2 Days (3 steps)Failed Reaction

Part 5: Purification Logic (Graphviz)

Workup Crude Crude Reaction Mix (EtOAc Phase) Wash1 Wash: 1N HCl Crude->Wash1 Aq1 Aqueous Layer: Aniline-HCl (Discard) Wash1->Aq1 Extracts Bases Org1 Organic Layer: Product + Acid Wash1->Org1 Retains Amide Wash2 Wash: Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Layer: Unreacted Benzoic Acid Wash2->Aq2 Extracts Acids Org2 Organic Layer: Pure Product Wash2->Org2 Retains Neutral Amide Cryst Final Polish: Recrystallize (EtOH/H2O) Org2->Cryst

Figure 2: The "Acid-Base Sandwich" workup protocol ensuring removal of both unreacted amine and acid starting materials.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • ResearchGate Protocol Repository. (2014). Methods for removing aniline from reaction mixtures.

Sources

Optimization

Technical Support Center: N-Phenylbenzamide Synthesis

Ticket Subject: Troubleshooting Amide Bond Formation with Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Method Selection Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Amide Bond Formation with Aniline Derivatives

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Method Selection

Welcome to the Technical Support Center. Synthesis of N-phenylbenzamide (benzanilide) appears deceptively simple (


), yet it presents specific challenges due to the reduced nucleophilicity of aniline  compared to alkyl amines and the hydrolytic instability  of benzoyl chloride.

Before proceeding, please verify your experimental constraints using the decision matrix below to select the optimal protocol.

Workflow Visualization: Method Selection Strategy

MethodSelection start START: Define Constraints scale Scale of Reaction? start->scale sub_acid Acid Sensitive Groups? scale->sub_acid < 1g (Discovery) method_SB METHOD A: Schotten-Baumann (Biphasic Acid Chloride) scale->method_SB > 10g (Process/Scale-up) sub_acid->method_SB No (Speed Priority) method_EDC METHOD B: Carbodiimide Coupling (EDC/HOBt or HATU) sub_acid->method_EDC Yes (Avoid HCl) method_Green METHOD C: Boric Acid Catalysis (Green/Solvent-Free) sub_acid->method_Green No (Green Priority)

Figure 1: Decision matrix for selecting the synthesis route based on scale and substrate sensitivity.

Method A: The Schotten-Baumann Reaction (Standard)

Best for: Robust substrates, scale-up, and rapid synthesis. Core Mechanism: Interfacial reaction between benzoyl chloride (organic phase) and aniline (dispersed), buffered by aqueous base.

Standard Protocol
  • Dissolution: Dissolve aniline (

    
    ) in 
    
    
    
    (
    
    
    ). If aniline is insoluble, use a biphasic system (DCM/Water).
  • Addition: Cool to

    
    . Add benzoyl chloride (
    
    
    
    ) dropwise.
  • Reaction: Vigorously stir for 30–60 minutes.

  • Workup: Filter the precipitate. Wash with water, then

    
     (to remove unreacted aniline), then 
    
    
    
    (to remove benzoic acid).
Troubleshooting Guide

Q: My yield is consistently low (<50%), and I see a large amount of white solid that dissolves in bicarbonate. What is happening? A: You are experiencing competitive hydrolysis . Benzoyl chloride reacts with water faster than with aniline if the temperature rises or stirring is inefficient.

  • Fix: Ensure the reaction temperature stays below

    
     during addition.
    
  • Fix: Increase the stirring speed. The Schotten-Baumann reaction is diffusion-controlled ; the interface surface area limits the rate.

  • Fix: Use a biphasic solvent system (e.g., THF/Water or DCM/Water) rather than pure aqueous suspension to protect the acid chloride.

Q: The product is oiling out instead of precipitating. A: This often happens if the reaction exotherms or if the product has a low melting point due to impurities.

  • Fix: Add a seed crystal if available.

  • Fix: Cool the mixture to

    
     and scratch the glass side of the flask.
    
  • Fix: Extract with DCM, dry over

    
    , and evaporate. Recrystallize from Ethanol/Water (See Section 4).
    

Method B: Direct Coupling (EDC/HOBt or HATU)

Best for: Acid-sensitive substrates, precious intermediates, or when using benzoic acid derivatives instead of acid chlorides.

Standard Protocol
  • Activation: Dissolve benzoic acid (

    
    ) in DMF or DCM. Add EDC
    
    
    
    HCl (
    
    
    ) and HOBt (
    
    
    ). Stir for 15–30 min.
  • Coupling: Add aniline (

    
    ) and DIPEA (
    
    
    
    ).
  • Reaction: Stir at RT for 12–24 hours.

Troubleshooting Guide

Q: TLC shows the activated ester formed, but the aniline isn't reacting. A: Aniline is a poor nucleophile compared to alkyl amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring.[1]

  • Fix: Switch from EDC/HOBt to HATU or PyBOP . These generate more reactive species.

  • Fix: Add a catalyst like DMAP (

    
    ), which acts as an acyl-transfer agent, significantly accelerating the attack of sluggish anilines [1].
    

Q: I have a "spot-to-spot" conversion, but the isolated yield is poor. A: You likely have "sticky" urea byproducts (from EDC) contaminating the phase.

  • Fix: Perform an acidic wash (

    
    ) during workup. EDC urea byproducts are water-soluble, unlike DCC ureas.
    

Method C: Green Synthesis (Boric Acid Catalysis)

Best for: Green chemistry requirements, solvent-free synthesis, avoiding toxic coupling agents.

Standard Protocol (Tang Method)
  • Mix: Combine benzoic acid (

    
    ), aniline (
    
    
    
    ), and boric acid (
    
    
    ) in toluene or xylene.
  • Reflux: Attach a Dean-Stark trap. Reflux until water collection ceases (typically 12–24 h).

  • Workup: Cool. The catalyst precipitates or can be washed out with water [2].[2]

Troubleshooting Guide

Q: The reaction stalls at 60-70% conversion. A: Water removal is the driving force. If water is not removed efficiently, the equilibrium limits the yield.

  • Fix: Ensure the Dean-Stark trap is functioning correctly or use activated molecular sieves (

    
    ) in the reaction vessel.
    

Purification & Quality Control

The "Purple Product" Phenomenon

Issue: Crude N-phenylbenzamide often appears pink, purple, or brown. Cause: Oxidation of trace unreacted aniline generates colored impurities (e.g., azobenzene derivatives) that adsorb strongly to the product.

Purification Workflow

Purification crude Crude Solid (Pink/Brown) wash_acid Wash: 1M HCl (Removes Aniline) crude->wash_acid wash_base Wash: 5% NaHCO3 (Removes Benzoic Acid) wash_acid->wash_base recryst Recrystallization Solvent: EtOH/H2O (7:3) wash_base->recryst final Pure Product (White Needles) recryst->final

Figure 2: Purification logic to remove specific impurities based on solubility and pKa.

Solvent Selection Table
Solvent SystemApplicationNotes
Ethanol / Water (70:30) Primary Choice Dissolve in hot EtOH, add hot water until turbid, cool slowly. Yields needles.
Toluene AlternativeGood for removing non-polar impurities.
Ethyl Acetate / Hexane Column ChromatographyTypical gradient 10%

40% EtOAc.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827–10852. Link

  • Tang, P. (2005).[4] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.[4] Link

  • BenchChem. (2025).[5][6] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem Technical Guides. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Library. Link

Sources

Troubleshooting

Technical Support Center: Achieving High Purity of 3-hydroxy-N-phenylbenzamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-hydroxy-N-phenylbenzamide. This resource is designed to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-hydroxy-N-phenylbenzamide. This resource is designed to provide practical, in-depth solutions to common purity challenges encountered during and after its synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of 3-hydroxy-N-phenylbenzamide.

Q1: My crude 3-hydroxy-N-phenylbenzamide has a noticeable color (e.g., yellow, brown). What are the likely causes and the first purification step I should try?

A colored product often indicates the presence of residual starting materials, byproducts, or degradation products. The phenolic hydroxyl group is susceptible to oxidation, which can form colored impurities. A common first step for purification of a solid organic compound is recrystallization. This technique leverages differences in solubility between your desired compound and the impurities at different temperatures.[1]

Q2: I'm seeing a spot on my TLC that corresponds to my starting material (3-hydroxybenzoic acid or aniline). How can I remove it?

Residual starting materials are a frequent issue. If 3-hydroxybenzoic acid is present, a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) can often remove it by converting the acidic starting material into its water-soluble salt.[2] If aniline is the contaminant, a dilute acid wash (e.g., dilute HCl) during the workup will form the water-soluble anilinium salt, which can then be separated in the aqueous layer.[3] For persistent contamination, column chromatography is a highly effective method.[4][5]

Q3: My yield is very low after purification. What are the common reasons for product loss?

Low yield can stem from several factors. During recrystallization, using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration can lead to significant product loss.[6] In column chromatography, improper solvent system selection can lead to poor separation and loss of product in mixed fractions. It's also possible that the reaction itself did not go to completion, which should be monitored by a technique like Thin Layer Chromatography (TLC).[7]

Troubleshooting Guide: From Common Issues to Complex Challenges

This section provides a more detailed, problem-oriented approach to tackling purity issues with 3-hydroxy-N-phenylbenzamide.

Issue 1: Oiling Out During Recrystallization

Observation: Instead of forming crystals upon cooling, your compound separates as an oil.

Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.[6] The presence of impurities can also depress the melting point of your compound, exacerbating this issue.

Solutions:

  • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure the compound is fully dissolved, then allow it to cool more slowly. This reduces the saturation point at higher temperatures.[6]

  • Modify the Solvent System: If a single solvent isn't working, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective.[8] For 3-hydroxy-N-phenylbenzamide, combinations like ethanol/water or ethyl acetate/hexane could be explored.

  • Slow Cooling: Insulate the flask to ensure a gradual temperature drop. This provides more time for proper crystal lattice formation.[6]

Issue 2: Persistent Impurities After Recrystallization

Observation: TLC or NMR of your recrystallized product still shows the presence of one or more impurities.

Causality: This often happens when an impurity has very similar solubility properties to your desired product, causing it to co-crystallize. It can also indicate that the impurity is present in a very high concentration.

Solutions:

  • Column Chromatography: This is the most robust solution for separating compounds with similar polarities.[4][5] A silica gel column is standard for normal-phase chromatography. The polarity of the mobile phase can be fine-tuned to achieve separation.

  • Second Recrystallization: Sometimes, a second recrystallization from a different solvent system can effectively remove the persistent impurity.

  • Trituration: If the impurity is significantly more soluble in a particular solvent than your product, you can wash the solid product with a small amount of this cold solvent to remove the impurity.[1]

Issue 3: Poor Separation on a Silica Gel Column

Observation: Your compound and impurities elute from the column at the same time (co-elution).

Causality: The chosen mobile phase (eluent) does not have the correct polarity to differentiate between your product and the impurities on the stationary phase (silica gel).

Solutions:

  • Optimize the Mobile Phase: Use TLC to test various solvent systems of differing polarities. A common starting point for a moderately polar compound like 3-hydroxy-N-phenylbenzamide is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve good separation of spots on the TLC plate.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider using a different stationary phase. For instance, an amine-functionalized column can be useful for compounds with acidic protons, potentially offering different selectivity.[9]

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude 3-hydroxy-N-phenylbenzamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a silica gel TLC plate, with good separation from impurities.

  • Column Packing: Prepare a column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an inert gas or a pump) to force the solvent through the column at a steady rate.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-hydroxy-N-phenylbenzamide.[1]

Data Summary & Visualization

Table 1: Troubleshooting Summary for Purification of 3-hydroxy-N-phenylbenzamide

IssuePotential CauseRecommended Action
Colored ProductOxidation, residual starting materialsRecrystallization, Charcoal treatment (use with caution as it can adsorb product)
Oiling OutSolution cooled too quickly, improper solventUse more solvent, switch to a two-solvent system, cool slowly[6]
Low YieldToo much solvent in recrystallization, incomplete reactionUse minimal hot solvent, monitor reaction with TLC[6][7]
Persistent ImpuritiesCo-crystallization, similar polarityColumn chromatography, trituration, second recrystallization[1][4]
Poor Column SeparationIncorrect mobile phase polarityOptimize mobile phase using TLC, consider alternative stationary phase[9]

Diagram 1: General Purification Workflow

This diagram illustrates a typical decision-making process for purifying crude 3-hydroxy-N-phenylbenzamide.

PurificationWorkflow Start Crude 3-hydroxy-N-phenylbenzamide TLC TLC Analysis Start->TLC Recrystallization Recrystallization TLC->Recrystallization If solid with few impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography If complex mixture or oil CheckPurity1 Check Purity (TLC/NMR) Recrystallization->CheckPurity1 CheckPurity1->ColumnChromatography Not Pure End Pure Product CheckPurity1->End Pure CheckPurity2 Check Purity (TLC/NMR) ColumnChromatography->CheckPurity2 CheckPurity2->Recrystallization Not Pure (consider re-purification) CheckPurity2->End Pure

Caption: Decision workflow for purifying 3-hydroxy-N-phenylbenzamide.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • Chen, L., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Wang, Z., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Macsen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). Amide Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Malakar, C. C., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Kiper, R. A. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Hydroxy-N-Phenylbenzamide Scaffolds vs. Hydroxamate HDAC Inhibitors

The following guide provides an in-depth technical comparison of 3-hydroxy-N-phenylbenzamide (and the broader class of benzamide-based inhibitors) versus standard hydroxamate-based histone deacetylase (HDAC) inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-hydroxy-N-phenylbenzamide (and the broader class of benzamide-based inhibitors) versus standard hydroxamate-based histone deacetylase (HDAC) inhibitors.

This analysis focuses on the Structure-Activity Relationship (SAR) , binding kinetics , and isoform selectivity , treating 3-hydroxy-N-phenylbenzamide as a representative scaffold for the benzamide class, while clarifying its specific status as a chemical probe/intermediate rather than a clinical drug.

Part 1: Executive Technical Synthesis

3-hydroxy-N-phenylbenzamide represents a specific structural scaffold within the benzamide class of HDAC inhibitors. Unlike the "pan-HDAC" inhibitors (e.g., Vorinostat/SAHA) which utilize a hydroxamic acid Zinc-Binding Group (ZBG), benzamides typically exhibit Class I isoform selectivity (HDAC 1, 2,[1] 3) and distinct "slow-on/slow-off" binding kinetics.[1][2]

While Entinostat (MS-275) and Mocetinostat are the clinical standard-bearers for this class, the 3-hydroxy-N-phenylbenzamide core is frequently utilized in medicinal chemistry as:

  • A Selectivity Probe: To test the impact of "meta" vs "ortho" substitution on Zinc chelation.

  • A Synthetic Intermediate: A precursor for generating HDAC6-selective inhibitors (e.g., via oxadiazole coupling).

  • A Specific Isoform Scaffold: Recent data suggests derivatives of this scaffold may possess off-target potency against PDE2 (Phosphodiesterase 2), necessitating rigorous selectivity screening.

Quick Comparison Matrix
FeatureBenzamides (e.g., 3-hydroxy-N-phenylbenzamide core) Hydroxamates (e.g., Vorinostat/SAHA)
Zinc Binding Group (ZBG) Amide (often ortho-amino or ortho-hydroxy)Hydroxamic Acid (-CONHOH)
Primary Targets Class I Selective (HDAC 1, 2, 3)Pan-HDAC (Class I, IIa, IIb, IV)
Binding Kinetics Slow-Tight Binding (Residence time > 20h)Fast-On/Fast-Off (Residence time < 2 min)
Mechanism Accesses the "Foot Pocket" adjacent to Zn²⁺Chelates Zn²⁺ directly at the surface
Toxicity Profile Generally lower cytotoxicity; fewer off-target effectsHigher genotoxicity risk (Lossen rearrangement)
Key Limitation Lower potency against HDAC6/8/10Poor isoform selectivity; metabolic instability

Part 2: Mechanistic & Structural Analysis

The Zinc Binding Mode

The critical differentiator is the interaction with the catalytic Zinc ion (


) in the HDAC active site.
  • Hydroxamates (SAHA): Form a bidentate chelate with

    
     using the carbonyl and hydroxyl oxygen. This fits nearly all HDAC isoforms, leading to broad inhibition.
    
  • Benzamides (3-HNPB Scaffold): The binding is more complex. Clinical benzamides (MS-275) use an ortho-amino group to assist chelation.

    • Critical SAR Note: A 3-hydroxy substitution (meta to the amide) is structurally less favorable for direct Zinc chelation compared to a 2-hydroxy (ortho) or 2-amino group. Consequently, "3-hydroxy-N-phenylbenzamide" itself is often a weak HDAC inhibitor unless the hydroxyl participates in a water-mediated bridge or stabilizes the "Cap" group interaction at the tunnel entrance.

    • Selectivity: Benzamides often protrude into the "Foot Pocket" (a cavity present in Class I HDACs but absent in Class II), conferring their high selectivity.

Visualization of Binding Kinetics

The following diagram illustrates the kinetic differentiation, a crucial factor for drug efficacy.

HDAC_Binding_Kinetics cluster_0 Hydroxamates (SAHA) cluster_1 Benzamides (3-HNPB Scaffold) SAHA Vorinostat (SAHA) Fast_Assoc Fast Association (Kon) SAHA->Fast_Assoc Fast_Dissoc Fast Dissociation (Koff) Fast_Assoc->Fast_Dissoc Rapid Equilibrium Pan_Inhib Pan-Inhibition (Class I, II, IV) Fast_Dissoc->Pan_Inhib Slow_Dissoc Slow Dissociation (Koff) Residence Time > 20h Fast_Dissoc->Slow_Dissoc Contrast: Residence Time Benzamide Benzamide Scaffold (e.g., Entinostat/3-HNPB) Slow_Assoc Slow Association (Kon) Benzamide->Slow_Assoc Slow_Assoc->Slow_Dissoc Conformational Change (Foot Pocket Entry) Class1_Inhib Class I Selective (HDAC 1, 2, 3) Slow_Dissoc->Class1_Inhib

Caption: Kinetic differentiation between Hydroxamate (Fast-On/Fast-Off) and Benzamide (Slow-Tight Binding) inhibitors. Benzamides require a conformational change to access the Class I-specific foot pocket.

Part 3: Experimental Performance Data

The following data contrasts the "Gold Standard" Benzamide (Entinostat) against the Hydroxamate (Vorinostat). Note that 3-hydroxy-N-phenylbenzamide derivatives often show IC50 values in the micromolar (µM) range for HDACs, compared to the nanomolar (nM) range for optimized 2-amino benzamides.

Table 1: Inhibitory Potency (IC50) & Selectivity Profile
Target IsoformEntinostat (Optimized Benzamide) Vorinostat (Hydroxamate) 3-Hydroxy-N-Phenylbenzamide (Scaffold)
HDAC 1 (Class I) 0.24 µM (Potent)0.01 µM (Very Potent)> 10 µM (Weak/Inactive)
HDAC 3 (Class I) 0.53 µM (Potent)0.02 µM (Very Potent)> 10 µM (Weak/Inactive)
HDAC 6 (Class IIb) > 10 µM (Inactive)0.01 µM (Potent)Variable (Used as linker for HDAC6i)
PDE2 (Off-Target) Low InhibitionLow Inhibition~13 - 25 µM (Moderate Activity)**

*Note: Unsubstituted 3-hydroxy-N-phenylbenzamide is a weak HDAC inhibitor. It requires specific substitutions (e.g., 4-(2,4-dichlorophenoxy)) or conversion to a 2-amino/2-hydroxy form to achieve nanomolar potency. *Warning: Recent studies identify 3-hydroxy-N-phenylbenzamide derivatives as potential Phosphodiesterase 2 (PDE2) inhibitors, indicating a risk of off-target effects when used as a probe.

Part 4: Validated Experimental Protocols

To objectively compare these compounds, you must utilize an assay that accounts for the slow binding kinetics of benzamides. Standard "mix-and-read" assays may underestimate benzamide potency if incubation times are too short.

Protocol 1: Kinetic HDAC Activity Assay (Fluorometric)

Objective: Determine IC50 values while correcting for time-dependent inhibition.

Reagents:

  • Recombinant HDAC1 or HDAC3 (Class I target).

  • Fluorogenic Substrate: Ac-Lys(Ac)-AMC (Boc-Lys(Ac)-AMC).

  • Developer Solution: Trypsin + TSA (Trichostatin A).

Workflow:

  • Pre-Incubation (Critical for Benzamides):

    • Prepare 3x serial dilutions of the test compound (3-hydroxy-N-phenylbenzamide analog) and controls (Vorinostat, Entinostat) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Add 10 µL of diluted compound to 30 µL of diluted HDAC enzyme.

    • Incubate for 3 hours at room temperature. (Note: Hydroxamates only require 15-30 mins; Benzamides require 2-4 hours to reach equilibrium).

  • Substrate Addition:

    • Add 10 µL of Fluorogenic Substrate (50 µM final conc).

    • Incubate for 30 minutes at 37°C.

  • Development & Detection:

    • Add 50 µL of Developer Solution (containing Trypsin to cleave the deacetylated substrate and TSA to stop the HDAC reaction).

    • Incubate for 15 minutes.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

    • Fit using a 4-parameter logistic model.

    • Validation Check: If the IC50 of the Benzamide shifts significantly (>5-fold) between 30 min and 3 hr pre-incubation, the compound exhibits slow-binding kinetics.

Protocol 2: Western Blotting for Cellular Acetylation (H3K9ac vs Tubulin)

Objective: Confirm cellular selectivity (Class I vs Class IIb).

Workflow:

  • Treatment: Treat Jurkat or HCT116 cells with compound (1 µM - 10 µM) for 24 hours .

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting Targets:

    • Acetyl-Histone H3 (Lys9/Lys14): Marker for Class I inhibition (HDAC 1/2/3).

    • Acetyl-Tubulin: Marker for Class IIb inhibition (HDAC6).

  • Interpretation:

    • Vorinostat: Increases both Acetyl-H3 and Acetyl-Tubulin.

    • Benzamides (Entinostat/3-HNPB derivatives): Should increase Acetyl-H3 only . No effect on Tubulin.

Part 5: References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability." Journal of Biological Chemistry. Link

    • Key Finding: Defines the slow-binding kinetics (residence time >20h) of benzamides vs hydroxamates.

  • Wang, X., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters. Link

    • Key Finding: Discusses how 2-hydroxy vs 2-amino substitutions affect benzamide selectivity.

  • Li, Y., et al. (2022). "Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Key Finding: Identifies 3-hydroxy-N-phenylbenzamide derivatives as PDE2 inhibitors (IC50 ~13 µM), highlighting off-target risks.

  • Bressi, J. C., et al. (2010). "Adenosine Analogues as Inhibitors of Enoyl-ACP Reductase." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: Usage of the 3-hydroxy-N-phenylbenzamide scaffold in non-HDAC targets (Toxoplasma inhibitors).

Sources

Comparative

Validating the Purity of Synthesized 3-Hydroxy-N-phenylbenzamide: A Comparative Analytical Guide

Executive Summary In drug discovery, 3-hydroxy-N-phenylbenzamide (CAS: 3743-28-0) serves as a critical pharmacophore scaffold, particularly in the development of histone deacetylase (HDAC) inhibitors and antiviral agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 3-hydroxy-N-phenylbenzamide (CAS: 3743-28-0) serves as a critical pharmacophore scaffold, particularly in the development of histone deacetylase (HDAC) inhibitors and antiviral agents.[1] Its structural integrity—specifically the stability of the phenolic hydroxyl group and the amide linkage—is paramount for downstream biological assays.

This guide moves beyond basic characterization, offering a rigorous comparison of High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the industry workhorse for trace impurity detection, this guide demonstrates why qNMR is the superior "primary standard" method for establishing absolute purity without the need for certified reference materials (CRMs).

Chemical Context & Impurity Profiling[2][3]

To validate purity, one must first understand the impurity landscape. The synthesis of 3-hydroxy-N-phenylbenzamide typically involves the amidation of 3-hydroxybenzoic acid with aniline.[1]

The "Suspect" List (Impurity Profile)
  • Starting Materials: Unreacted Aniline (toxic, basic), 3-Hydroxybenzoic acid (acidic).

  • Byproducts:

    • O-acylation products: Ester formation (if the phenolic OH is not protected).

    • Coupling Reagent Residues: Urea derivatives (e.g., DCU) if carbodiimide coupling (DCC/EDC) is used.

    • Solvents: Residual DMF or Ethyl Acetate.

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthesis pathway and points of potential failure (impurity generation).

SynthesisPath Start1 3-Hydroxybenzoic Acid Reaction Amide Coupling (EDC/HOBt or SOCl2) Start1->Reaction Start2 Aniline Start2->Reaction Product 3-Hydroxy-N-phenylbenzamide (Target) Reaction->Product Impurity1 Impurity A: Unreacted Aniline Reaction->Impurity1 Incomplete Impurity2 Impurity B: Self-Esterification (O-acyl byproduct) Reaction->Impurity2 Side Rxn Impurity3 Impurity C: Urea Byproducts Reaction->Impurity3 Reagent Residue

Figure 1: Reaction scheme highlighting the origin of critical impurities (aniline, esters, and urea byproducts).

Comparative Analysis: HPLC-UV vs. qNMR

This section objectively compares the "performance" of the two dominant validation methodologies.

Method A: HPLC-UV (The Sensitivity Specialist)

Principle: Separation based on hydrophobicity (Reverse Phase C18) with detection at


 (typically 254 nm or 280 nm).
  • Pros: Excellent for detecting trace impurities (<0.1%); separates structural isomers.

  • Cons: Requires a high-purity reference standard for accurate quantification (Response Factors vary); longer run times.

Method B: qNMR (The Absolute Standard)

Principle: Molar ratio determination using an internal standard (IS) with a known relaxation delay (


).
  • Pros: Self-validating ; does not require a reference standard of the analyte; rapid (<15 mins); confirms structure and purity simultaneously.

  • Cons: Lower sensitivity (LOQ ~1%); requires deuterated solvents.

Performance Comparison Data
FeatureHPLC-UV (Method A)qNMR (Method B)[1]
Primary Utility Trace Impurity Profiling (<0.1%)Absolute Assay Purity (>98%)
Reference Standard Required (Analyte Specific)Not Required (Universal IS used)
Linearity (

)
> 0.999 (Concentration dependent)> 0.9999 (Molar ratio dependent)
Specificity High (Retention Time)High (Chemical Shift)
Limit of Quantitation ~0.05 µg/mL~1.0 mg/mL
Throughput 20-40 mins/sample10-15 mins/sample

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Objective: Detect unreacted aniline and trace organic impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (buffers silanols).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar anilines).[1]

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).

  • Pass Criteria: Main peak area > 98.0%; Aniline peak < 0.1%.

Protocol B: qNMR Absolute Quantification

Objective: Determine the precise weight-percent purity without a reference standard.

  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the benzamide aromatic region (
      
      
      
      6.9 - 8.0 ppm).
  • Solvent: DMSO-

    
     (Ensures solubility of both polar amide and IS).
    
  • Acquisition Parameters:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the longest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight.[3][4]

Decision Workflow (The Validation Logic)

How do you choose or combine these methods? Use this logic flow to ensure scientific integrity.

ValidationFlow Sample Synthesized 3-Hydroxy-N-phenylbenzamide Step1 Step 1: 1H NMR (Qualitative) Check for solvent/reagents Sample->Step1 Decision1 Clean Spectrum? Step1->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No (Solvents/Start Mat) Step2 Step 2: HPLC-UV Trace Impurity Check Decision1->Step2 Yes Recryst->Step1 Decision2 Purity > 98%? Step2->Decision2 Decision2->Recryst No (<98%) Step3 Step 3: qNMR Absolute Assay Value Decision2->Step3 Yes (>98%) Final Release for Biological Assay Step3->Final

Figure 2: Analytical workflow ensuring both trace impurity removal (HPLC) and absolute quantification (qNMR).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3389917, 3-Hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules, 28(2). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). HPLC-qNMR with two-signal suppression for purity assessment. Analytical Methods. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Hydroxy-N-phenylbenzamide

Executive Directive This guide mandates the operational protocols for the handling and disposal of 3-hydroxy-N-phenylbenzamide (CAS 4831-82-7).[1][2][3][4] While often treated as a generic organic solid, this compound po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide mandates the operational protocols for the handling and disposal of 3-hydroxy-N-phenylbenzamide (CAS 4831-82-7).[1][2][3][4] While often treated as a generic organic solid, this compound possesses specific structural moieties—a phenolic hydroxyl group and an amide linkage—that dictate its solubility profile and reactivity.[4] Do not dispose of this compound via municipal drainage. All disposal must follow a segregated Non-Halogenated Organic Waste stream to prevent downstream contamination and ensure complete thermal destruction.

Chemical Intelligence & Risk Assessment

To handle a chemical safely, one must understand its behavior at the molecular level.[4] 3-hydroxy-N-phenylbenzamide is a benzanilide derivative.[1][2][3][4] Its safety profile is governed by two key features:

  • The Phenolic Hydroxyl (-OH): This group introduces weak acidity (pKa ~9-10).[1][4] While stable, it allows the compound to form phenoxide salts in strong bases, potentially altering its solubility and mobility in aqueous waste systems.[4]

  • The Amide Linkage (-CONH-): This provides thermal stability but generates Nitrogen Oxides (NOx) upon incineration, necessitating disposal facilities equipped with proper scrubbers.[1][4]

Physicochemical Data Table

Use this data to determine solvent compatibility for liquid waste generation.[4]

PropertyValueOperational Implication
Molecular Formula C₁₃H₁₁NO₂Non-Halogenated (Segregate from Chloroform/DCM waste).[1][2][3][4]
Molecular Weight 213.23 g/mol Moderate molecular weight; non-volatile solid.[1][2][3][4]
Physical State Solid (Crystalline)Primary disposal state is solid waste.[1][2][3][4]
Melting Point 126-128 °CThermally stable under standard lab conditions.[2][3][4]
Solubility (Water) InsolubleCRITICAL: Do not attempt to wash down sinks.[1][2][3][4]
Solubility (Organic) DMSO, Ethanol, MethanolUse these solvents for equipment cleaning/wiping.[1][2][3][4]
Acidity (pKa) ~9.5 (Phenol)Incompatible with strong oxidizers and strong bases.[1][2][3][4]
Operational Handling Protocol

Self-Validating Safety System: Before opening the container, verify your engineering controls. If you cannot smell the solvent you are using to dissolve the compound, your fume hood is likely functioning; however, this solid is odorless.[2][4] The validation lies in the visual check of the airflow monitor and the tactile integrity of your gloves .

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11mm).[1] Why? The lipophilic phenyl rings facilitate dermal absorption.[1][4] Latex is insufficient for protection against the organic solvents (like DMSO) often used to dissolve this compound.[1]

    • Respiratory: N95 or P100 particulate respirator if handling >10g of dry powder outside a fume hood.[4]

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

Disposal Procedures

The disposal pathway is determined by the physical state of the waste.

A. Solid Waste (Primary Stream)[1]
  • Applicability: Expired pure substance, contaminated weighing boats, paper towels from spill cleanup.[2][4]

  • Protocol:

    • Collect material in a clear, polyethylene bag (minimum 2 mil thickness).[4]

    • Label the bag immediately: "Hazardous Waste - Solid - Toxic/Irritant - 3-Hydroxy-N-phenylbenzamide."[1][2][3][4]

    • Place the sealed bag into the Non-Halogenated Organic Solid drum.

    • Prohibited: Do not place in "Sharps" containers unless the chemical is adhered to glass.

B. Liquid Waste (Mother Liquors/Rinsates)[1][5]
  • Applicability: Solutions in DMSO, Methanol, or Ethanol.[4]

  • Protocol:

    • Solvent Check: Confirm the solvent is non-halogenated.[1][4]

    • Segregation: Pour into the Non-Halogenated Organic Solvent carboy (Red Can).

    • Incompatibility Check: Ensure the waste carboy does not contain strong oxidizing agents (e.g., Nitric acid waste), as phenols can undergo exothermic oxidation.[4]

    • Labeling: List "3-Hydroxy-N-phenylbenzamide" as a constituent on the waste tag.

C. Waste Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-Hydroxy-N-phenylbenzamide StateCheck Physical State? Start->StateCheck SolidStream Solid Waste StateCheck->SolidStream Powder/Debris LiquidStream Liquid/Solution StateCheck->LiquidStream Dissolved Bagging Double Bag in Polyethylene SolidStream->Bagging SolventCheck Is Solvent Halogenated? LiquidStream->SolventCheck StreamHalo DISPOSAL B: Halogenated Waste Carboy SolventCheck->StreamHalo Yes (DCM, etc.) StreamNonHalo DISPOSAL C: Non-Halogenated Waste Carboy SolventCheck->StreamNonHalo No (MeOH, DMSO) DrumSolid DISPOSAL A: Non-Halogenated Solid Waste Drum Bagging->DrumSolid

Figure 1: Decision tree for the segregation of 3-hydroxy-N-phenylbenzamide waste streams. Note that the compound itself is non-halogenated, so the liquid stream classification depends entirely on the carrier solvent.[2][3][4]

Emergency Contingencies

Spill Response (Dry Powder):

  • Isolate: Mark the area.[1][4]

  • Dampen: Gently mist the powder with a paper towel soaked in Ethanol (not water, as it repels) to prevent dust generation.[4]

  • Collect: Wipe up the paste.[1][4]

  • Clean: Wash the surface with a soap/water solution to remove residue.[1][4]

  • Dispose: All cleanup materials go to the Solid Waste stream (Disposal A).[1]

First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[1][4][6][7] The phenol group makes this an eye irritant (H319).[1]

  • Skin Contact: Wash with soap and water.[1][4][6] Do not use alcohol on the skin, as it may increase absorption area.[4]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20624, 3-Hydroxybenzanilide.[1][4] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][4] Retrieved from [Link][1][2][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxy-N-phenylbenzamide
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3-hydroxy-N-phenylbenzamide
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